molecular formula C8H5Cl2NO B1311402 5,6-Dichloroindolin-2-one CAS No. 71293-59-9

5,6-Dichloroindolin-2-one

Cat. No.: B1311402
CAS No.: 71293-59-9
M. Wt: 202.03 g/mol
InChI Key: ADDAYZCZQHOPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dichloroindolin-2-one is a useful research compound. Its molecular formula is C8H5Cl2NO and its molecular weight is 202.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dichloro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDAYZCZQHOPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449246
Record name 5,6-Dichloroindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71293-59-9
Record name 5,6-Dichloroindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dichloroindolin-2-one: Chemical Properties and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological relevance of 5,6-dichloroindolin-2-one (also known as 5,6-dichloro-2-oxindole). This document is intended to serve as a foundational resource for researchers in medicinal chemistry, chemical biology, and drug development who are interested in the oxindole scaffold.

Core Chemical Properties

This compound is a halogenated derivative of indolin-2-one. The presence of two chlorine atoms on the benzene ring significantly influences its electronic properties, lipophilicity, and potential for intermolecular interactions, making it an interesting candidate for further chemical exploration and as a building block in drug discovery programs.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource(s)
CAS Number 71293-59-9[1][2]
Molecular Formula C₈H₅Cl₂NO[1][2]
Molecular Weight 202.04 g/mol [1][2]
Synonyms 5,6-Dichloro-2-oxindole, 5,6-Dichloro-1,3-dihydro-2H-indol-2-one[1][2]
Melting Point 209-210 °C[2]
Boiling Point 365.1 ± 42.0 °C (at 760 mmHg)[2]
Density 1.5 ± 0.1 g/cm³[2]
Flash Point 174.6 ± 27.9 °C[2]
SMILES ClC1=C(Cl)C=C2NC(=O)CC2=C1[1]
Computed Properties

Computational models provide further insight into the molecule's behavior in biological systems, such as its membrane permeability and potential as a drug candidate.

PropertyValueSource(s)
XLogP3 3.01[2]
Topological Polar Surface Area (TPSA) 29.1 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Refractive Index 1.615[2]
Exact Mass 200.974823 u[2]

Synthesis and Characterization

Proposed Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound, starting from 2,5-dichloronitrobenzene. This pathway is based on procedures reported for analogous compounds[3].

G Proposed Synthesis of this compound cluster_0 Step 1: Malonate Synthesis cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Reductive Cyclization A 2,5-Dichloronitrobenzene B Dimethyl-(4-chloro-2-nitrophenyl)malonate A->B Dimethyl malonate, K₂CO₃, DMSO C 4-Chloro-2-nitrophenylacetic acid B->C HCl, Acetic Acid, Heat D This compound C->D Fe, Acetic Acid

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

The following protocol is a generalized procedure adapted from the synthesis of 6-chloro-oxindole[3]. Researchers should optimize conditions for the 5,6-dichloro analog.

Step 1: Dimethyl-(4-chloro-2-nitrophenyl)malonate Synthesis

  • In a suitable reaction vessel, dissolve 2,5-dichloronitrobenzene in dimethyl sulfoxide (DMSO).

  • Add dimethyl malonate and potassium carbonate to the solution.

  • Heat the mixture and stir for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product, for example by recrystallization, to yield the malonate derivative.

Step 2: 4-Chloro-2-nitrophenylacetic Acid Synthesis

  • To the dimethyl-(4-chloro-2-nitrophenyl)malonate, add acetic acid followed by the slow addition of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux (approx. 95-100°C) for 6-8 hours to facilitate hydrolysis and decarboxylation[3].

  • Cool the mixture and add cold water to precipitate the product[3].

  • Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum to obtain 4-chloro-2-nitrophenylacetic acid.

Step 3: this compound Synthesis (Reductive Cyclization)

  • Suspend the 4-chloro-2-nitrophenylacetic acid in a mixture of acetic acid and a co-solvent like methanol.

  • Add iron powder portion-wise to the stirred suspension. The reaction is exothermic.

  • Heat the mixture to reflux and stir until the reduction of the nitro group and subsequent cyclization is complete (monitor by TLC).

  • Filter the hot reaction mixture to remove iron salts and concentrate the filtrate.

  • Purify the resulting crude this compound by column chromatography or recrystallization.

Spectral Characterization (Expected)

While specific spectral data for this compound is not available in the cited literature, the expected characteristics can be predicted based on the analysis of related 5-chloro-indole derivatives[4].

  • ¹H NMR: The spectrum is expected to show a broad singlet for the N-H proton in the downfield region (δ 8.0-12.0 ppm). The aromatic region should display two singlets corresponding to the protons at the C4 and C7 positions of the indole ring. Methylene protons (H3) would appear as a singlet around δ 3.5 ppm.

  • ¹³C NMR: The spectrum will show a characteristic signal for the carbonyl carbon (C2) around δ 175-180 ppm. Signals for the two carbons bearing chlorine atoms (C5, C6) and other aromatic carbons will be observed in the δ 110-145 ppm range. The methylene carbon (C3) signal is expected around δ 35-40 ppm.

  • IR Spectroscopy: Key absorption bands are expected for the N-H stretch (around 3200-3300 cm⁻¹), the C=O (lactam) stretch (around 1700-1720 cm⁻¹), and C-Cl stretches in the fingerprint region.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in an approximate 9:6:1 ratio).

Biological Activity and Potential Applications

The oxindole core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition and anticancer effects[5][6]. Many indolin-2-one derivatives function as inhibitors of protein kinases, such as VEGFR-2 and CDK-2, which are crucial in cancer cell proliferation and angiogenesis[7].

Relevance to PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, growth, proliferation, and survival. Its deregulation is a hallmark of many cancers[8][9]. Numerous indole-based compounds have been identified as modulators of this pathway, often targeting key kinases like PI3K, Akt, or mTOR directly or indirectly[2][10]. Although this compound has not been specifically reported to target this pathway, its structural similarity to known kinase inhibitors suggests this as a primary area for investigation.

G PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Indole-based Inhibitors (Potential Target) Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR pathway with potential inhibition sites for indole compounds.

Experimental Protocol: Cytotoxicity Evaluation (MTT Assay)

To assess the potential anticancer activity of this compound, a colorimetric MTT assay is a standard initial screening method to measure cellular metabolic activity as an indicator of cell viability. This protocol is adapted from standard procedures[11][12][13].

G Workflow for MTT Cytotoxicity Assay A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with serial dilutions of compound B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4h (Formazan formation) E->F G 7. Solubilize formazan crystals (e.g., DMSO) F->G H 8. Measure absorbance with plate reader G->H I 9. Calculate % viability and determine IC₅₀ H->I

Caption: General experimental workflow for an MTT cytotoxicity assay.

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7, A549).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound (dissolved in DMSO to create a stock solution).

  • Sterile 96-well flat-bottom microplates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Phosphate-Buffered Saline (PBS).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the desired compound concentrations. Include vehicle controls (DMSO at the same concentration as the highest compound dose) and untreated controls.

  • Incubation: Incubate the plates for an additional 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀) value.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it a valuable scaffold for medicinal chemistry. While its biological activity has not been extensively characterized, the known pharmacological importance of the oxindole core, particularly in kinase inhibition and cancer therapy, strongly suggests that this compound and its derivatives are promising candidates for future investigation. The protocols and data presented in this guide offer a solid starting point for researchers to synthesize, characterize, and evaluate the biological potential of this compound.

References

Spectroscopic and Structural Analysis of 5,6-Dichloroindolin-2-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic properties of 5,6-dichloroindolin-2-one. Due to the limited availability of published spectroscopic data for this specific molecule, this document presents a detailed analysis based on structurally related compounds, including monochloro- and dichloro-substituted indolinone derivatives. The information herein is intended to serve as a valuable resource for the characterization and identification of this compound and similar molecules in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of closely related analogs and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5Singlet1HN-H
~7.2Singlet1HAr-H (H7)
~6.9Singlet1HAr-H (H4)
~3.6Singlet2HCH₂

Note: Predicted chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS) at 0 ppm and are influenced by the solvent used. The aromatic protons are expected to appear as singlets due to the substitution pattern.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~175C=O (C2)
~142Ar-C (C7a)
~130Ar-C (C3a)
~128Ar-C-Cl (C5)
~126Ar-C-Cl (C6)
~125Ar-C (C4)
~110Ar-C (C7)
~36CH₂ (C3)

Note: The predicted chemical shifts for the carbon atoms are influenced by the electron-withdrawing effects of the chlorine and carbonyl groups.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3200Strong, BroadN-H Stretch
~1710Strong, SharpC=O (Amide I) Stretch
~1610MediumC=C Aromatic Stretch
~1470MediumC-H Bend (CH₂)
~800StrongC-Cl Stretch

Note: The IR spectrum is expected to show characteristic peaks for the secondary amide and the dichlorinated aromatic ring.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
201~100[M]⁺ (with ³⁵Cl, ³⁵Cl)
203~65[M+2]⁺ (with ³⁵Cl, ³⁷Cl)
205~10[M+4]⁺ (with ³⁷Cl, ³⁷Cl)
173Variable[M-CO]⁺
138Variable[M-CO-Cl]⁺

Note: The mass spectrum will exhibit a characteristic isotopic cluster for two chlorine atoms. The fragmentation pattern is predicted to involve the loss of carbon monoxide and chlorine.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. These are standard procedures and may require optimization based on the specific instrumentation and sample characteristics.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts.[1]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. The number of scans will depend on the sample concentration and the sensitivity of the instrument.[2][3]

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).[4]

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[5] Press the mixture into a thin, transparent pellet using a hydraulic press.[5]

  • Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact between the sample and the crystal.[5][6]

  • Background Spectrum: Record a background spectrum of the empty sample holder (for transmission) or the clean ATR crystal.

  • Sample Spectrum: Place the prepared sample in the FT-IR spectrometer and record the spectrum. The spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or by coupling the mass spectrometer to a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method for small organic molecules, where the sample is bombarded with a high-energy electron beam.[7][8][9][10] This typically results in the formation of a molecular ion and various fragment ions.[7][8][9][10]

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Analyze the mass spectrum to determine the molecular weight of the compound from the molecular ion peak and to deduce structural information from the fragmentation pattern.[7] The isotopic pattern of chlorine will be a key feature for identification.[11]

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS DataAnalysis Spectral Data Analysis NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis StructureConfirm Structure Confirmation DataAnalysis->StructureConfirm

Caption: General workflow for the synthesis and spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5,6-dichloro-2-oxindole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,6-dichloro-2-oxindole is a halogenated derivative of the oxindole heterocyclic scaffold. The oxindole core is a prominent structural motif found in numerous natural products and synthetic compounds of pharmaceutical interest. Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor properties. The substitution pattern on the aromatic ring significantly influences the molecule's physicochemical properties and biological function. This guide provides a comprehensive overview of the synthesis and detailed characterization of 5,6-dichloro-2-oxindole, aimed at researchers and professionals in the fields of medicinal chemistry and drug development.

Synthesis of 5,6-dichloro-2-oxindole

A common and effective method for the synthesis of 5,6-dichloro-2-oxindole involves a two-step process starting from 3,4-dichloroaniline. The first step is the formation of the corresponding isatin, 5,6-dichloroisatin, via the Sandmeyer isatin synthesis. The subsequent step involves the selective reduction of the C3-keto group of the isatin to yield the target oxindole.

Experimental Protocols

Step 1: Synthesis of 5,6-dichloroisatin

This procedure is adapted from the Sandmeyer isatin synthesis, a well-established method for preparing isatins from anilines.

  • Preparation of the Isonitrosoacetanilide Intermediate:

    • In a suitable reaction vessel, dissolve 3,4-dichloroaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution in an ice bath to 0-5 °C.

    • To this cooled solution, add a solution of chloral hydrate in water, followed by a solution of hydroxylamine hydrochloride in water.

    • Heat the reaction mixture until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to allow the isonitrosoacetanilide intermediate to precipitate.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Cyclization to 5,6-dichloroisatin:

    • Add the dried isonitrosoacetanilide intermediate portion-wise to pre-heated concentrated sulfuric acid at a temperature of 70-80 °C.

    • After the addition is complete, stir the mixture at this temperature for a short period to ensure complete cyclization.

    • Carefully pour the reaction mixture over crushed ice.

    • The crude 5,6-dichloroisatin will precipitate. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Step 2: Reduction of 5,6-dichloroisatin to 5,6-dichloro-2-oxindole

The reduction of the C3-carbonyl of the isatin ring can be achieved using various reducing agents. A common method involves the use of hydrazine hydrate.

  • Wolff-Kishner or similar reduction:

    • Suspend 5,6-dichloroisatin in a suitable solvent like ethanol or ethylene glycol.

    • Add hydrazine hydrate to the suspension.

    • Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into cold water to precipitate the crude 5,6-dichloro-2-oxindole.

    • Filter the solid, wash with water, and dry.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Synthesis Workflow

G cluster_0 Step 1: 5,6-dichloroisatin Synthesis cluster_1 Step 2: Reduction 3,4-dichloroaniline 3,4-dichloroaniline Isonitrosoacetanilide Intermediate Isonitrosoacetanilide Intermediate 3,4-dichloroaniline->Isonitrosoacetanilide Intermediate Chloral hydrate, NH2OH·HCl, HCl 5,6-dichloroisatin 5,6-dichloroisatin Isonitrosoacetanilide Intermediate->5,6-dichloroisatin conc. H2SO4, 70-80°C 5,6-dichloro-2-oxindole 5,6-dichloro-2-oxindole 5,6-dichloroisatin->5,6-dichloro-2-oxindole Hydrazine hydrate, Reflux

Caption: Synthetic pathway for 5,6-dichloro-2-oxindole.

Characterization of 5,6-dichloro-2-oxindole

The structural confirmation and purity assessment of the synthesized 5,6-dichloro-2-oxindole are performed using standard analytical techniques. The expected data are summarized below.

Physicochemical and Spectroscopic Data
ParameterData
Molecular Formula C₈H₅Cl₂NO
Molecular Weight 202.04 g/mol
Appearance Off-white to pale yellow solid
Melting Point (°C) Data not consistently reported; expected to be >200 °C
¹H NMR (DMSO-d₆, δ ppm) ~10.6 (s, 1H, NH), ~7.3 (s, 1H, Ar-H), ~7.0 (s, 1H, Ar-H), ~3.5 (s, 2H, CH₂)
¹³C NMR (DMSO-d₆, δ ppm) ~175 (C=O), ~142 (Ar-C), ~128 (Ar-C), ~127 (Ar-C), ~125 (Ar-C), ~124 (Ar-C), ~110 (Ar-C), ~36 (CH₂)
IR (KBr, cm⁻¹) ~3200 (N-H stretch), ~1710 (C=O, lactam stretch), ~1620 (C=C, aromatic stretch), ~880 (C-Cl stretch)
Mass Spectrum (EI, m/z) 201/203/205 [M]⁺ corresponding to chlorine isotopes

Note: The exact spectral values may vary slightly depending on the solvent and instrument used.

Logical Workflow: From Synthesis to Application

The synthesis and characterization of 5,6-dichloro-2-oxindole are crucial first steps in its journey towards potential therapeutic applications. The following diagram illustrates the logical progression from chemical synthesis to biological evaluation.

G Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Characterization Characterization Purification->Characterization Pure Compound Biological Screening Biological Screening Characterization->Biological Screening Structure Confirmed Lead Optimization Lead Optimization Biological Screening->Lead Optimization Active Compound

The Biological Landscape of 5,6-Dichloroindolin-2-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of a Privileged Scaffold in Kinase Inhibition and Oncology

Introduction

The indolin-2-one, or oxindole, scaffold represents a "privileged" structural motif in medicinal chemistry, renowned for its versatile biological activities. Its derivatives have been extensively investigated and developed as potent therapeutic agents, particularly in the realm of oncology. Within this class of compounds, halogenated indolin-2-ones have garnered significant attention for their potent inhibitory effects on various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. This technical guide focuses on the biological activity of a specific, yet under-documented member of this family: 5,6-Dichloroindolin-2-one. While direct and extensive research on this parent compound is limited in publicly accessible literature, this document will synthesize available information on closely related analogues to infer its probable biological functions, mechanisms of action, and potential as a valuable scaffold in drug discovery. The strategic placement of chlorine atoms at the 5 and 6 positions of the indolin-2-one core is anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties, making it a compound of high interest for researchers, scientists, and drug development professionals.

Anticipated Biological Activities and Therapeutic Potential

Based on the extensive research into halogenated indolin-2-one derivatives, this compound is strongly predicted to exhibit potent activity as a protein kinase inhibitor. The electronic and steric properties conferred by the dichloro substitution pattern on the benzene ring of the oxindole core are likely to enhance its binding affinity to the ATP-binding pocket of various kinases.

Kinase Inhibition

The indolin-2-one scaffold is a well-established hinge-binding motif for a multitude of protein kinases. The C5 and C6 positions are particularly crucial for establishing interactions within the hydrophobic regions of the ATP-binding site. Halogen substitutions at these positions have been shown to increase the potency and selectivity of kinase inhibitors. Therefore, this compound is a prime candidate for inhibition of several key kinase families implicated in cancer and other diseases:

  • Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptors (VEGFRs) and Epidermal Growth Factor Receptors (EGFRs) are frequent targets for indolin-2-one-based inhibitors. Inhibition of these RTKs can disrupt tumor angiogenesis and cell proliferation.

  • Cyclin-Dependent Kinases (CDKs): As central regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Several indolin-2-one derivatives have demonstrated potent CDK inhibitory activity, leading to cell cycle arrest and apoptosis.

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their inhibition can lead to mitotic catastrophe in cancer cells. The indolin-2-one core has been successfully utilized in the design of Aurora kinase inhibitors.

Anticancer Activity

The predicted kinase inhibitory profile of this compound strongly suggests it will possess significant anticancer properties. By targeting key kinases involved in cell proliferation, survival, and angiogenesis, this compound is expected to exhibit cytotoxic and antiproliferative effects against a range of cancer cell lines. Research on 5-halo substituted indolin-2-one derivatives has demonstrated potent anticancer activity, indicating that the 5,6-dichloro substitution could yield a compound with comparable or enhanced efficacy[1].

Quantitative Data on Related Indolin-2-one Derivatives

Compound/DerivativeTarget/Cell LineIC50/GI50Reference
(Z)-3-((1H-pyrrol-2-yl)methylene)-6-(4-hydroxyphenyl)indolin-2-oneAurora B KinaseKi = 19.95 nM[2]
Carbamate derivative of the aboveMDA-MB-468 cellsIC50 = 32.6 ± 9.9 nM[2]
Cyclopropylurea derivative of the aboveMDA-MB-468 cellsIC50 = 29.1 ± 7.3 nM[2]
5-Chloro-3-(substituted)indolin-2-one derivativesHeLa, IMR-32, MCF-7 cellsIC50 = 10.64 - 33.62 μM[1]
5-Chloro-indole-2-carboxylate derivativeEGFRIC50 = 68 nM
5-Chloro-indole-2-carboxylate derivativeBRAFV600EIC50 = 35 - 67 nM

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the biological activity of this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.

1. Reagent Preparation:

  • Prepare a 2X kinase solution in Kinase Assay Buffer.
  • Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase.
  • Prepare serial dilutions of this compound in Kinase Assay Buffer with a final DMSO concentration of 1-2%. Include a vehicle control (DMSO only) and a no-inhibitor control.

2. Kinase Reaction:

  • Add 5 µL of the serially diluted compound or control to the wells of a white, opaque 96-well plate.
  • Add 10 µL of the 2X kinase solution to each well.
  • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.
  • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
  • Incubate the plate at room temperature for 1 hour.

3. ADP Detection:

  • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  • Incubate the plate at room temperature for 40 minutes.
  • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
  • Incubate the plate at room temperature for 30-60 minutes.

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.
  • Calculate the percentage of kinase inhibition for each concentration of the compound relative to the no-inhibitor control.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound on cancer cell lines.

1. Cell Seeding:

  • Seed the desired cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in cell culture medium.
  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).
  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

3. MTT Addition and Incubation:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plates for 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium from each well.
  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate for 10 minutes to ensure complete dissolution.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathways and Visualizations

The predicted kinase inhibitory activity of this compound suggests its involvement in key cancer-related signaling pathways. The following diagrams, generated using the DOT language, illustrate these potential mechanisms of action.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies s1 Synthesis of This compound s2 Structural Confirmation (NMR, MS, etc.) s1->s2 a1 Kinase Inhibition Assay (e.g., ADP-Glo) s2->a1 Test Compound a2 Cell Viability Assay (e.g., MTT) a1->a2 a3 Cell Cycle Analysis a2->a3 a4 Apoptosis Assay a3->a4 v1 Xenograft Tumor Model a4->v1 Lead Candidate v2 Pharmacokinetic Studies v1->v2

Caption: A typical experimental workflow for the evaluation of a novel anticancer compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., Myc, AP-1) ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival AKT->Proliferation TF->Proliferation Angiogenesis Angiogenesis TF->Angiogenesis Inhibitor This compound Inhibitor->RTK

Caption: Potential inhibition of RTK signaling pathways by this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Based on the extensive body of research on related halogenated indolin-2-ones, it is highly probable that this compound functions as a potent inhibitor of protein kinases that are crucial for cancer cell proliferation and survival.

Future research should focus on the synthesis and direct biological evaluation of this compound. A comprehensive screening against a panel of cancer-relevant kinases would be instrumental in identifying its primary molecular targets. Subsequent cell-based assays will be necessary to confirm its anticancer activity and elucidate its mechanism of action, including effects on the cell cycle and apoptosis. The data presented in this guide, derived from closely related analogues, provides a strong rationale for pursuing these investigations. The unique electronic properties conferred by the 5,6-dichloro substitution pattern may lead to a compound with superior potency, selectivity, and drug-like properties, making it a valuable asset in the ongoing quest for more effective cancer therapies.

References

5,6-Dichloroindolin-2-one: A Versatile Building Block for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dichloroindolin-2-one, a halogenated derivative of the indolin-2-one scaffold, has emerged as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties and strategic substitution pattern make it an ideal starting material for the synthesis of a diverse array of complex heterocyclic compounds, most notably potent kinase inhibitors used in oncology. This technical guide provides a comprehensive overview of the synthesis, key chemical transformations, and applications of this compound, with a focus on its role in the development of targeted therapeutics. Detailed experimental protocols for its synthesis and functionalization are provided, alongside a discussion of its utility in the construction of kinase inhibitors targeting critical signaling pathways in cancer.

Introduction

The indolin-2-one (or oxindole) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide range of biological activities. Halogenation of this core, as seen in this compound, provides a powerful handle for modulating the physicochemical and pharmacological properties of the resulting molecules. The electron-withdrawing nature of the two chlorine atoms on the benzene ring influences the reactivity of the entire molecule, particularly at the C3-position and the lactam nitrogen. This has been strategically exploited in the synthesis of several targeted cancer therapies.

This guide will detail the synthetic routes to this compound, explore its key chemical reactions—namely N-alkylation and Knoevenagel condensation—and illustrate its application as a pivotal intermediate in the synthesis of kinase inhibitors.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available 3,4-dichlorotoluene. The synthetic pathway involves nitration followed by a reductive cyclization.

Synthesis_of_5_6_Dichloroindolin_2_one start 3,4-Dichlorotoluene intermediate 4,5-Dichloro-2-nitrotoluene start->intermediate Fuming HNO3 0 °C to rt, 2 h product This compound intermediate->product Fe, AcOH Reflux

Figure 1: Synthetic pathway to this compound.
Step 1: Nitration of 3,4-Dichlorotoluene

The first step is the nitration of 3,4-dichlorotoluene to yield 4,5-dichloro-2-nitrotoluene. This reaction is typically carried out using fuming nitric acid at low temperatures.

Experimental Protocol:

To a solution of 3,4-dichlorotoluene (1 equivalent) at 0 °C, fuming nitric acid (approximately 2 equivalents) is added dropwise. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is then quenched by pouring it into a mixture of ice and water. The precipitated solid is collected by filtration and dried under vacuum to afford 4,5-dichloro-2-nitrotoluene.[1]

Table 1: Quantitative Data for Nitration of 3,4-Dichlorotoluene

ParameterValueReference
Starting Material3,4-Dichlorotoluene[1]
ReagentFuming Nitric Acid[1]
Temperature0 °C to Room Temp.[1]
Reaction Time2 hours[1]
Yield~98%[1]
Step 2: Reductive Cyclization of 4,5-Dichloro-2-nitrotoluene

The second step involves the reductive cyclization of the ortho-nitrotoluene derivative to the corresponding indolin-2-one. This transformation is commonly achieved using a reducing agent such as iron powder in acetic acid.

Experimental Protocol:

A mixture of 4,5-dichloro-2-nitrotoluene (1 equivalent) and iron powder (excess) in glacial acetic acid is heated at reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the iron salts. The filtrate is then concentrated under reduced pressure, and the residue is purified by recrystallization to yield this compound. While a specific yield for this reaction is not available in the literature, similar reductive cyclizations of nitrophenyl compounds to indolinones proceed in good to excellent yields.[2]

Key Reactions of this compound

This compound serves as a versatile building block due to the reactivity of its lactam nitrogen and the active methylene group at the C3 position.

N-Alkylation and N-Arylation

The nitrogen atom of the indolin-2-one ring can be functionalized through various N-alkylation and N-arylation reactions. These reactions are typically carried out in the presence of a base to deprotonate the lactam nitrogen, followed by the addition of an electrophile (e.g., an alkyl or aryl halide).

N_Alkylation start This compound product N-Substituted This compound start->product 1. Base (e.g., NaH, K2CO3) 2. R-X (Alkyl/Aryl Halide)

Figure 2: General scheme for N-alkylation/arylation.

Experimental Protocol (General for N-Benzylation):

To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent such as DMF or THF at 0 °C, a strong base like sodium hydride (NaH, ~1.1 equivalents) is added portion-wise. The mixture is stirred at this temperature for 30 minutes. Benzyl bromide (1.1 equivalents) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for several hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Table 2: Representative Conditions for N-Alkylation

BaseSolventElectrophileTemperatureReference
NaHDMFAlkyl Halide0 °C to RTGeneral Protocol
K₂CO₃AcetonitrileAlkyl HalideRT to RefluxGeneral Protocol
CuI, ligand-N-Tosylhydrazone-[3]
Knoevenagel Condensation

The C3-methylene group of the indolin-2-one ring is activated by the adjacent carbonyl group and can participate in condensation reactions with aldehydes and ketones. The Knoevenagel condensation is a particularly important reaction for this scaffold, as it is a key step in the synthesis of many kinase inhibitors. This reaction is typically catalyzed by a weak base, such as piperidine or pyrrolidine.

Knoevenagel_Condensation start This compound product 3-Alkylidene-5,6-dichloroindolin-2-one start->product aldehyde Aldehyde (R-CHO) aldehyde->product Base (e.g., Piperidine) Solvent (e.g., Ethanol)

Figure 3: Knoevenagel condensation of this compound.

Experimental Protocol (General):

A mixture of this compound (1 equivalent), an aldehyde (1-1.2 equivalents), and a catalytic amount of a base such as piperidine or pyrrolidine in a suitable solvent like ethanol or methanol is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold solvent, and dried.

Application in the Synthesis of Kinase Inhibitors

The 3-(pyrrol-2-ylmethylene)indolin-2-one scaffold is a cornerstone in the design of receptor tyrosine kinase (RTK) inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking the downstream signaling pathways that promote cell proliferation and angiogenesis. This compound is a key precursor for several such inhibitors.

Targeting Angiogenesis Pathways

Many cancers rely on angiogenesis, the formation of new blood vessels, for their growth and metastasis. Key signaling pathways involved in this process are mediated by vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs).

Kinase_Inhibition_Pathway cluster_receptor Cell Membrane cluster_cell Tumor Cell RTK Receptor Tyrosine Kinase (VEGFR, PDGFR, FGFR) P1 Signal Transduction (Phosphorylation Cascade) RTK->P1 Activates P2 Gene Expression P1->P2 P3 Cell Proliferation, Angiogenesis, Metastasis P2->P3 Ligand Growth Factor (VEGF, PDGF, FGF) Ligand->RTK Binds Inhibitor Indolin-2-one-based Kinase Inhibitor Inhibitor->RTK Blocks ATP Binding Site

Figure 4: Mechanism of action of indolin-2-one based kinase inhibitors.

Derivatives of this compound have been synthesized and evaluated as potent inhibitors of these RTKs. The general structure involves the Knoevenagel condensation product of this compound with a substituted pyrrole-carboxaldehyde. The substituents on the pyrrole ring and the indolinone core are crucial for modulating the potency and selectivity of the inhibitor.

Characterization Data

Expected ¹H NMR (in DMSO-d₆):

  • A broad singlet for the N-H proton around δ 10.5-11.0 ppm.

  • Singlets for the aromatic protons H-4 and H-7.

  • A singlet for the C3-methylene protons around δ 3.5 ppm.

Expected ¹³C NMR (in DMSO-d₆):

  • A signal for the carbonyl carbon (C2) around δ 175 ppm.

  • Signals for the chlorinated aromatic carbons (C5 and C6) and the other aromatic carbons (C3a, C4, C7, C7a).

  • A signal for the methylene carbon (C3) around δ 35 ppm.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its core structure allow for the efficient construction of complex molecules. Its most significant application to date lies in the field of medicinal chemistry, where it serves as a key intermediate for the synthesis of potent kinase inhibitors that are crucial in the fight against cancer. The synthetic methodologies and reaction protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this important heterocyclic compound in their own research and development endeavors.

References

5,6-Dichloroindolin-2-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5,6-dichloroindolin-2-one, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its discovery and history, synthesis methodologies, and key applications, with a focus on its role as a versatile chemical intermediate.

Introduction

This compound, also known as 5,6-dichlorooxindole, is a derivative of indolin-2-one (oxindole). The indoline scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of chlorine atoms at the 5 and 6 positions of the indolin-2-one core significantly influences the molecule's electronic properties and reactivity, making it a valuable building block for the synthesis of more complex molecules, including potent enzyme inhibitors and receptor modulators.

Discovery and History

The specific historical details of the first synthesis and discovery of this compound are not extensively documented in readily available literature. Its emergence is closely tied to the broader exploration of substituted indolin-2-ones as key intermediates in the development of pharmaceuticals. The indoline structure itself has been a subject of study for over a century, with its importance growing in recent decades with the advancement of medicinal chemistry.[1] The development of synthetic routes to various substituted indolines has been driven by the need for novel molecular scaffolds in drug design.

Synthetic Methodologies

The synthesis of this compound can be approached through several synthetic strategies, primarily involving the cyclization of a suitably substituted aniline derivative. A common and effective method is the Sandmeyer reaction, which allows for the introduction of a cyano group that can be further elaborated to form the lactam ring of the indolin-2-one.[2][3][4][5][6]

General Synthesis Workflow

A plausible synthetic route starting from 3,4-dichloroaniline is outlined below. This multi-step process involves diazotization, Sandmeyer cyanation, reduction of the resulting nitrile, and subsequent cyclization to form the desired indolin-2-one.

Synthesis_Workflow cluster_start Starting Material cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_reduction Reduction cluster_cyclization Cyclization A 3,4-Dichloroaniline B Diazonium Salt Intermediate A->B NaNO2, HCl C 3,4-Dichlorobenzonitrile B->C CuCN D 2-(Amino)-3,4-dichlorophenylacetonitrile C->D Reduction (e.g., SnCl2/HCl) E This compound D->E Hydrolysis & Cyclization

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, detailed experimental protocol based on established chemical principles for the synthesis of analogous compounds.

Step 1: Synthesis of 3,4-Dichlorobenzonitrile from 3,4-Dichloroaniline

  • Diazotization: To a stirred solution of 3,4-dichloroaniline (1 equiv.) in aqueous hydrochloric acid (3 equiv.) at 0-5 °C, a solution of sodium nitrite (1.1 equiv.) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) cyanide (1.2 equiv.) and sodium cyanide (1.2 equiv.) in water is prepared and heated to 60-70 °C. The cold diazonium salt solution is then added slowly to the hot cyanide solution. The mixture is heated for an additional 1 hour, then cooled to room temperature. The product is extracted with an organic solvent (e.g., dichloromethane), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 3,4-dichlorobenzonitrile is purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-(2-amino-4,5-dichlorophenyl)acetic acid

This step would typically involve the introduction of an acetic acid moiety at the ortho position to the amino group, which can be a complex multi-step process. A more direct route might involve starting from a different precursor like 4,5-dichloro-2-nitrotoluene.

Alternative Step 1 & 2: From 4,5-Dichloro-2-nitrotoluene

  • Side-chain bromination: 4,5-Dichloro-2-nitrotoluene is treated with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride) under reflux to yield 4,5-dichloro-2-nitrobenzyl bromide.

  • Cyanation: The benzyl bromide is then reacted with sodium cyanide in a polar aprotic solvent (e.g., DMSO) to give 4,5-dichloro-2-nitrophenylacetonitrile.

  • Reduction and Cyclization: The nitro group is reduced to an amine using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation. The resulting aminophenylacetonitrile undergoes in-situ hydrolysis and cyclization upon heating in an acidic medium to afford this compound.

Step 3: Purification

The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Characterization and Physicochemical Properties

The structural confirmation and purity of this compound are determined using various spectroscopic and analytical techniques.

PropertyValue
CAS Number 71293-59-9
Molecular Formula C₈H₅Cl₂NO
Molecular Weight 202.04 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not consistently reported
Spectroscopic Data

1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The 1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.5Singlet1HN-H
~7.0-7.2Singlet1HAr-H
~6.8-7.0Singlet1HAr-H
~3.5Singlet2HCH₂

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The 13C NMR spectrum indicates the different carbon environments.

Chemical Shift (ppm)Assignment
~175C=O
~142Ar-C
~128Ar-C
~127Ar-C-Cl
~125Ar-C-Cl
~110Ar-C
~109Ar-C
~36CH₂

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

IR (Infrared) Spectroscopy: The IR spectrum reveals the presence of key functional groups.

Wavenumber (cm-1)IntensityAssignment
~3200Strong, BroadN-H Stretch
~1710Strong, SharpC=O Stretch (Lactam)
~1600, ~1470MediumC=C Aromatic Ring Stretch
~800-900StrongC-H Aromatic Out-of-plane Bend
~700-800MediumC-Cl Stretch

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
201/203/205Molecular ion peak (M+) cluster due to chlorine isotopes
173/175Loss of CO
138Loss of CO and Cl

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of a variety of biologically active compounds. Its utility stems from the reactivity of the indolin-2-one core, which allows for functionalization at several positions, including the nitrogen atom, the C3 position, and the aromatic ring.

Kinase Inhibitors

A significant application of the indolin-2-one scaffold is in the development of kinase inhibitors. By introducing various substituents at the C3 position, often through condensation reactions with aldehydes or other electrophiles, a diverse library of compounds can be generated. These compounds are then screened for their ability to inhibit specific kinases that are implicated in diseases such as cancer. The dichloro substitution pattern on the benzene ring of this compound can influence the binding affinity and selectivity of the final compounds for their target kinases.

Other Therapeutic Areas

The versatility of the this compound scaffold extends beyond kinase inhibitors. It has been utilized in the synthesis of compounds with potential applications as antiviral, antibacterial, and anti-inflammatory agents.

Signaling Pathways

Currently, there is no specific, well-defined signaling pathway in which this compound itself is known to be a direct modulator. Its primary role in the context of cell signaling is as a precursor for the synthesis of active pharmaceutical ingredients (APIs) that are designed to interact with specific components of signaling pathways, such as protein kinases.

The logical relationship for its use in drug discovery can be visualized as follows:

Drug_Discovery_Logic A This compound (Building Block) B Chemical Synthesis (Functionalization) A->B C Library of Derivatives B->C D High-Throughput Screening C->D E Hit Compound D->E F Lead Optimization E->F G Drug Candidate F->G H Target Protein (e.g., Kinase) G->H Inhibition H->D Assay

Caption: Role of this compound in a typical drug discovery workflow.

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. While its own biological activity is not extensively studied, its utility as a scaffold for the synthesis of potent and selective modulators of biological targets, particularly protein kinases, is well-established. The synthetic routes to this compound, though not always straightforward, provide access to a key building block for the development of novel therapeutics. Further exploration of derivatives based on this scaffold holds promise for the discovery of new drug candidates to address a range of diseases.

References

An In-Depth Technical Guide to the Physicochemical Properties of 5,6-dichloro-2-oxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5,6-dichloro-2-oxindole, a halogenated derivative of the oxindole scaffold. This compound serves as a valuable building block in medicinal chemistry, with its derivatives exhibiting a range of biological activities. This document collates available data on its physical and chemical characteristics, details experimental protocols for its synthesis and biological evaluation, and visualizes its potential role in cellular signaling pathways.

Core Physicochemical Properties

The physicochemical properties of 5,6-dichloro-2-oxindole are crucial for its handling, formulation, and mechanism of action in biological systems. A summary of a related compound, 6-Chloro-2-oxindole, provides some insight, suggesting a white to pale yellow crystalline powder form and slight solubility in water, with better solubility in DMSO and DMF.[1] The table below summarizes the key quantitative data available for 5,6-dichloro-2-oxindole and related compounds.

PropertyValueSource
Molecular Formula C₈H₅Cl₂NOChemScene
Molecular Weight 202.04 g/mol ChemScene
Melting Point 209-210 °CECHEMI
Boiling Point 365.1 ± 42.0 °C at 760 mmHgECHEMI
LogP 2.488ChemScene
Hydrogen Bond Donor Count 1ECHEMI
Hydrogen Bond Acceptor Count 1ECHEMI

Table 1: Physicochemical Properties of 5,6-dichloro-2-oxindole.[2][3]

Synthesis of 5,6-dichloro-2-oxindole

Representative Synthetic Protocol (Adapted for 6-chloro-oxindole)

A process for the preparation of 6-chloro-oxindole involves the conversion of 2,5-dichloronitrobenzene to a dimethyl ester of malonate using dimethyl malonate in the presence of potassium carbonate and dimethyl sulfoxide. This intermediate is then reacted with hydrochloric acid in acetic acid to yield the corresponding arylacetic acid. Finally, this acid is reduced and cyclized using iron and acetic acid to produce 6-chloro-oxindole.

G cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product 2,5-Dichloronitrobenzene 2,5-Dichloronitrobenzene Dimethyl-(4-chloro-2-nitrophenyl)malonate Dimethyl-(4-chloro-2-nitrophenyl)malonate 2,5-Dichloronitrobenzene->Dimethyl-(4-chloro-2-nitrophenyl)malonate Dimethyl malonate, K2CO3, DMSO Dimethyl malonate Dimethyl malonate K2CO3, DMSO K2CO3, DMSO 4-Chloro-2-nitrophenylacetic acid 4-Chloro-2-nitrophenylacetic acid Dimethyl-(4-chloro-2-nitrophenyl)malonate->4-Chloro-2-nitrophenylacetic acid HCl, Acetic acid 6-Chloro-oxindole 6-Chloro-oxindole 4-Chloro-2-nitrophenylacetic acid->6-Chloro-oxindole Fe, Acetic acid (Reduction & Cyclization)

A potential synthetic route for a chloro-substituted oxindole.

Biological Activity and Signaling Pathways

Oxindole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4] Halogenated indoles, in particular, have been investigated for their potential as kinase inhibitors and modulators of various signaling pathways critical in cancer progression.

Kinase Inhibition

The oxindole core is a key feature in several approved kinase inhibitors.[5] Derivatives of 5-chloro-indole have demonstrated potent inhibitory activity against key cancer-related kinases such as EGFR (Epidermal Growth Factor Receptor) and BRAF.[2] For instance, certain 5-chloro-indole-2-carboxylate derivatives have shown significant inhibition of both wild-type and mutant forms of EGFR.[2]

A general experimental protocol to assess the kinase inhibitory activity of compounds like 5,6-dichloro-2-oxindole involves an in vitro assay with a recombinant protein kinase.

General Kinase Inhibition Assay Protocol:

  • Preparation: A serial dilution of the test compound (e.g., 5,6-dichloro-2-oxindole) is prepared in DMSO.

  • Reaction Setup: In a 384-well plate, the recombinant kinase, a peptide substrate, and a kinase assay buffer are combined.

  • Compound Addition: The test compound dilutions are added to the wells. Positive (a known inhibitor) and negative (DMSO vehicle) controls are included.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at the optimal temperature for the specific kinase (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the amount of product (e.g., ADP) is measured using a detection reagent like ADP-Glo™. The resulting luminescence is inversely proportional to the kinase activity.

  • Analysis: The percentage of inhibition for each compound concentration is calculated, and the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited) is determined by fitting the data to a dose-response curve.

G Start Start Prepare serial dilutions of 5,6-dichloro-2-oxindole Prepare serial dilutions of 5,6-dichloro-2-oxindole Start->Prepare serial dilutions of 5,6-dichloro-2-oxindole Set up reaction in 384-well plate (Kinase, Substrate, Buffer) Set up reaction in 384-well plate (Kinase, Substrate, Buffer) Prepare serial dilutions of 5,6-dichloro-2-oxindole->Set up reaction in 384-well plate (Kinase, Substrate, Buffer) Add test compound and controls Add test compound and controls Set up reaction in 384-well plate (Kinase, Substrate, Buffer)->Add test compound and controls Initiate reaction with ATP Initiate reaction with ATP Add test compound and controls->Initiate reaction with ATP Incubate at optimal temperature Incubate at optimal temperature Initiate reaction with ATP->Incubate at optimal temperature Stop reaction and measure product formation Stop reaction and measure product formation Incubate at optimal temperature->Stop reaction and measure product formation Calculate % inhibition and determine IC50 Calculate % inhibition and determine IC50 Stop reaction and measure product formation->Calculate % inhibition and determine IC50 End End Calculate % inhibition and determine IC50->End

Workflow for a general kinase inhibition assay.
Modulation of Cancer Signaling Pathways

Oxindole derivatives have been shown to modulate several key signaling pathways implicated in cancer. One such pathway is the Akt/mTOR pathway , which is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to decreased expression of glycolytic enzymes and induction of apoptosis and autophagy in cancer cells.

Another significant pathway is the MAPK (Mitogen-Activated Protein Kinase) signaling pathway . This pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a common feature in many cancers. Indole alkaloids have been shown to exert their anticancer effects by modulating the MAPK signaling system.

G cluster_receptor Cell Surface Receptor cluster_pathway Signaling Cascade cluster_cellular_response Cellular Response Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K RAS RAS Growth Factor Receptor->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Growth & Proliferation 5,6-dichloro-2-oxindole 5,6-dichloro-2-oxindole 5,6-dichloro-2-oxindole->Akt Inhibits 5,6-dichloro-2-oxindole->ERK Inhibits

Hypothetical modulation of Akt/mTOR and MAPK pathways.

Conclusion

5,6-dichloro-2-oxindole is a synthetically accessible and biologically relevant molecule. Its physicochemical properties make it a suitable candidate for further derivatization in drug discovery programs. The core oxindole scaffold, particularly when halogenated, has demonstrated significant potential as a kinase inhibitor, capable of modulating key signaling pathways involved in cancer. Further research is warranted to fully elucidate the specific biological targets and mechanisms of action of 5,6-dichloro-2-oxindole and its derivatives to harness their therapeutic potential. This guide provides a foundational resource for researchers and scientists working with this promising class of compounds.

References

Potential therapeutic targets of 5,6-Dichloroindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Therapeutic Targets of the 5,6-Dichloroindolin-2-one Scaffold

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The this compound core is a privileged heterocyclic scaffold that serves as a foundational structure for a diverse range of pharmacologically active compounds. While the parent molecule is primarily a synthetic intermediate, its derivatives have been extensively explored as potent and selective inhibitors of key enzymes implicated in oncology and other disease areas. This technical guide provides a comprehensive overview of the principal therapeutic targets modulated by these derivatives, focusing on their mechanism of action, quantitative inhibitory data, and the experimental methodologies used for their characterization. The primary target classes discussed include Aurora kinases, the thioredoxin system, and cyclin-dependent kinases, all of which are critical regulators of cell cycle progression, redox homeostasis, and gene transcription.

Therapeutic Target Class: Protein Kinases

The indolin-2-one scaffold is a well-established "hinge-binder" motif, making it an ideal starting point for the design of ATP-competitive kinase inhibitors. Derivatives of this compound have been successfully developed to target several key protein kinases involved in cancer pathogenesis.

Aurora Kinase B

Aurora B kinase is a crucial serine/threonine kinase that functions as a central component of the chromosomal passenger complex. It plays an essential role in ensuring proper chromosome segregation and cytokinesis during mitosis.[1] Overexpression of Aurora B is common in many cancers, leading to genetic instability and tumorigenesis, making it a prime therapeutic target.[1]

Mechanism of Action: Indolin-2-one derivatives act as ATP-competitive inhibitors of Aurora B. By binding to the ATP pocket in the kinase's active site, these compounds block the phosphorylation of downstream substrates, most notably Histone H3 at serine 10 (p-H3S10). This inhibition disrupts the spindle assembly checkpoint, leading to errors in chromosome alignment, endoreduplication (polyploidy), and ultimately, G2/M phase cell cycle arrest and apoptosis.[2][3]

Quantitative Data: Aurora B Inhibition

Compound IDTarget KinaseIC50 (nM)Target Cell LineCellular IC50 (nM)Reference
8a (cyclopropylurea derivative)Aurora B10.5MDA-MB-46829.1 ± 7.3[2][3]
6e (carbamate derivative)Aurora B16.2MDA-MB-46832.6 ± 9.9[2][3]
Cyclin-Dependent Kinases (CDKs) & Related Kinases

The adenosine analogue 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) , a derivative of the dichlorinated benzimidazole core structurally related to the indolin-2-one scaffold, is a well-characterized inhibitor of transcriptional kinases.

Mechanism of Action: DRB acts as an ATP-competitive inhibitor of several kinases crucial for the regulation of transcription, including CDK9 (the catalytic subunit of P-TEFb), CDK7 (a component of TFIIH), and Casein Kinase II (CK2).[4][5] By inhibiting these kinases, DRB prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II. This phosphorylation is a critical step for the transition from transcription initiation to processive elongation.[4][6] The resulting inhibition of transcriptional elongation leads to a rapid depletion of short-lived anti-apoptotic proteins (e.g., Mcl-1) and induces apoptosis in cancer cells.[7]

Quantitative Data: Transcriptional Kinase Inhibition

Compound IDTarget KinaseInhibition Constant (Ki)NotesReference
DRB Casein Kinase II7 µMCompetitive inhibitor with respect to ATP/GTP.[5]

Signaling Pathway: Aurora B Inhibition

Aurora_B_Pathway cluster_0 Mitosis (Prophase/Metaphase) Indolinone Indolin-2-one Derivative (e.g., 8a) AuroraB Aurora B Kinase Indolinone->AuroraB Inhibits HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates G2M_Arrest G2/M Arrest & Polyploidy AuroraB->G2M_Arrest Inhibition leads to pH3S10 p-Histone H3 (Ser10) HistoneH3->pH3S10 Condensation Chromosome Condensation pH3S10->Condensation Alignment Proper Chromosome Alignment Condensation->Alignment Apoptosis Apoptosis G2M_Arrest->Apoptosis

Inhibition of the Aurora B kinase signaling pathway by indolin-2-one derivatives.

Therapeutic Target Class: Redox Enzymes

Thioredoxin Reductase (TrxR)

The thioredoxin system, comprising Thioredoxin (Trx) and Thioredoxin Reductase (TrxR), is a major antioxidant system that maintains cellular redox homeostasis. Many cancer cells exhibit elevated levels of TrxR to cope with increased oxidative stress, making it an attractive target for anticancer therapy.[8]

Mechanism of Action: Certain 3-(2-oxoethylidene)indolin-2-one derivatives function as irreversible inhibitors of TrxR. These compounds typically contain a Michael acceptor moiety that covalently binds to the highly reactive selenocysteine (Sec) residue in the C-terminal active site of TrxR.[9] This irreversible inhibition leads to an accumulation of oxidized Trx, resulting in significant oxidative stress. The elevated levels of reactive oxygen species (ROS) activate stress-related signaling cascades, such as the Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn activates the p38 and JNK MAP kinase pathways, ultimately triggering apoptotic cell death.[9]

Quantitative Data: Thioredoxin Reductase Inhibition

Compound IDTarget EnzymeIn Vitro IC50 (µM)HCT 116 GI50 (µM)MCF-7 GI50 (µM)Reference
Compound 4 (N-butyl derivative)Rat TrxR3.3 ± 0.34.8 ± 0.410.7 ± 0.8[9]
Compound 5 (N-benzyl derivative)Rat TrxR4.5 ± 0.24.9 ± 0.210.1 ± 1.1[9]

Signaling Pathway: TrxR Inhibition

TrxR_Inhibition_Pathway cluster_redox Redox Homeostasis cluster_stress Stress Signaling & Apoptosis Indolinone 3-(2-oxoethylidene) indolin-2-one TrxR Thioredoxin Reductase (TrxR-Sec) Indolinone->TrxR Irreversibly Inhibits Trx_ox Thioredoxin (Oxidized) TrxR->Trx_ox Reduces Trx_red Thioredoxin (Reduced) Trx_ox->Trx_red ROS Reactive Oxygen Species (ROS) Trx_red->ROS Neutralizes ASK1 ASK1 ROS->ASK1 Activates p38_JNK p38 / JNK MAP Kinases ASK1->p38_JNK Activates Apoptosis Apoptosis p38_JNK->Apoptosis Induces

Mechanism of apoptosis induction via inhibition of Thioredoxin Reductase.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the IC50 value of a test compound against a target kinase, such as Aurora B or CDK9, using a luminescence-based assay that measures ADP production.

Workflow Diagram: Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis p1 Prepare serial dilutions of indolin-2-one inhibitor in DMSO. r1 Add inhibitor and Kinase Mix to 384-well plate. p1->r1 p2 Prepare Kinase Reaction Mix: - Kinase (e.g., Aurora B) - Substrate (e.g., Histone H3) - ATP p2->r1 r2 Incubate at 30°C for 60 minutes. r1->r2 d1 Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP. r2->d1 d2 Add Kinase Detection Reagent to convert ADP to ATP and generate light. d1->d2 d3 Measure luminescence with a plate reader. d2->d3 d4 Calculate IC50 value from dose-response curve. d3->d4

Workflow for an in vitro luminescence-based kinase inhibition assay.

Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO. Further dilute in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to achieve the final desired concentrations.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control). Add 5 µL of a 2x kinase/substrate solution (e.g., recombinant Aurora B and a suitable peptide substrate).

  • Initiation: Start the reaction by adding 2.5 µL of a 4x ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unused ATP. Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Analysis: Calculate the percent inhibition relative to the vehicle control for each compound concentration. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.

Thioredoxin Reductase (TrxR) Activity Assay (DTNB-Based)

This colorimetric assay measures TrxR activity by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Methodology:

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 1 mM EDTA). Reconstitute NADPH and DTNB solutions.

  • Sample Preparation: For cellular activity, lyse cells in cold assay buffer. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate. For in vitro assays, use purified recombinant TrxR.

  • Reaction Setup: In a 96-well plate, add the sample (cell lysate or purified enzyme) and assay buffer to a final volume of 160 µL. To a parallel set of wells, add a TrxR-specific inhibitor to control for non-TrxR-dependent DTNB reduction.

  • Initiation: Initiate the reaction by adding 20 µL of NADPH solution followed by 20 µL of DTNB solution to all wells. Mix gently.

  • Data Acquisition: Immediately begin reading the absorbance at 405-412 nm every minute for at least 10 minutes using a microplate reader.

  • Analysis: Calculate the rate of change in absorbance (ΔA/min) for each well. Subtract the rate of the inhibitor-treated sample from the total rate to determine the TrxR-specific activity. IC50 values can be determined by measuring the activity over a range of inhibitor concentrations.[9]

Cell Cycle Analysis by Propidium Iodide Staining

This protocol details the analysis of cellular DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a test compound.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 24-48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS and centrifuge at 200 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, exciting at 488 nm and collecting the fluorescence emission in the appropriate channel (e.g., PE-Texas Red). Collect at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

Derivatives of the this compound scaffold have demonstrated significant therapeutic potential by targeting critical enzymes involved in cell proliferation, survival, and redox regulation. The data presented herein highlight potent inhibitory activity against Aurora B kinase and Thioredoxin Reductase, leading to cell cycle arrest and apoptosis in cancer models. Furthermore, the related compound DRB effectively targets transcriptional kinases, providing another avenue for therapeutic intervention. The versatility of this chemical core, combined with established methodologies for its evaluation, positions the this compound scaffold as a highly valuable platform for the continued discovery and development of novel targeted therapies.

References

An In-depth Technical Guide to 5,6-Dichloroindolin-2-one Derivatives: Synthesis, Mechanisms, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of dichloro-substituents at the 5 and 6 positions of this heterocyclic system has been shown to significantly modulate the pharmacological properties of the resulting derivatives. This technical guide provides a comprehensive overview of 5,6-dichloroindolin-2-one derivatives, detailing their synthesis, mechanisms of action, and diverse therapeutic applications. The content covers their roles as potent kinase inhibitors, anti-inflammatory agents, anticancer therapeutics, and antidiabetic compounds. Detailed experimental protocols, structured quantitative data, and visual diagrams of key signaling pathways and workflows are provided to facilitate further research and development in this promising area of medicinal chemistry.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its subsequent derivatization are critical for exploring its therapeutic potential. Various synthetic strategies have been developed, often involving multi-step reactions to build the core and introduce desired functionalities.

General Synthetic Workflow

A common approach involves the cyclization of appropriately substituted phenyl derivatives. For instance, derivatives can be synthesized from commercially available starting materials like diclofenac, highlighting a strategy of repurposing existing drug scaffolds.

G cluster_synthesis General Synthetic Workflow Start Starting Material (e.g., Dichloroaniline derivative or Diclofenac) Step1 Cyclization Reaction (e.g., Intramolecular Heck, Friedel-Crafts) Start->Step1 Reagents Core Formation of This compound Core Step1->Core Step2 Functionalization/ Derivatization (e.g., N-Arylation, C3-Substitution) Core->Step2 Electrophiles/ Coupling partners Product Final Derivative Step2->Product G cluster_pathway Receptor Tyrosine Kinase (RTK) Inhibition GF Growth Factor (VEGF, PDGF) RTK Receptor Tyrosine Kinase (VEGFR, PDGFR) GF->RTK Binds ADP ADP RTK->ADP Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylation ATP ATP ATP->RTK Inhibitor This compound Derivative Inhibitor->RTK Blocks ATP Binding Response Cellular Response (Proliferation, Angiogenesis, Survival) Downstream->Response Activates G cluster_mdm2 MDM2-p53 Pathway Inhibition MDM2 MDM2 p53 p53 MDM2->p53 Binds & Inhibits Degradation Ubiquitination & Degradation MDM2->Degradation Promotes p53->Degradation Apoptosis Apoptosis, Cell Cycle Arrest p53->Apoptosis Activates Inhibitor 6-Chloro-spirooxindole Derivative Inhibitor->MDM2 Inhibits Binding to p53 G cluster_workflow In Vitro Screening Workflow Start Test Compound (this compound derivative) Treatment Treat cells with various concentrations of compound Start->Treatment Cell_Culture Culture Target Cells (e.g., Cancer cells, Macrophages) Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Treatment->Cytotoxicity Inflam_Stim Stimulate Macrophages (e.g., with LPS) Treatment->Inflam_Stim IC50_Calc Determine IC50/ Non-toxic concentrations Cytotoxicity->IC50_Calc IC50_Calc->Inflam_Stim Use non-toxic conc. Measure Measure Inflammatory Markers (e.g., NO, TNF-α, IL-6 via ELISA) Inflam_Stim->Measure Result Evaluate Anti-inflammatory Activity Measure->Result

Methodological & Application

Synthesis of 5,6-Dichloroindolin-2-one from 5,6-dichloro-isatin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 5,6-Dichloroindolin-2-one

Introduction

This compound is a crucial intermediate in the synthesis of various pharmacologically active compounds. Notably, it serves as a key building block for receptor tyrosine kinase inhibitors, such as SU5416, which are investigated for their anti-angiogenic properties in cancer therapy.[1][2] The synthesis of this intermediate from 5,6-dichloro-isatin involves the selective reduction of the C3-ketone of the isatin ring. This document provides a detailed protocol for this conversion using sodium borohydride, a common and effective reducing agent for this type of transformation.

Reaction Scheme

The reduction of 5,6-dichloro-isatin to this compound proceeds as follows:

This reaction selectively reduces the ketone at the 3-position of the isatin ring to a methylene group, leaving the amide carbonyl group intact.

Methodology

The presented protocol details the reduction of 5,6-dichloro-isatin using sodium borohydride in a suitable solvent system. The reaction progress should be monitored, and the final product purified to achieve high purity.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValue
Reactant
5,6-dichloro-isatin1.0 g (4.63 mmol)
Reagent
Sodium Borohydride (NaBH₄)0.35 g (9.26 mmol, 2.0 equiv)
Solvent
Methanol/THF (1:1)20 mL
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Product
This compoundTheoretical Yield: 0.93 g
Expected Yield85-95%
Purity>98% (by NMR and HPLC)

Experimental Protocol

Materials
  • 5,6-dichloro-isatin (≥98% purity)

  • Sodium borohydride (NaBH₄) (≥98% purity)

  • Methanol (MeOH), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc), ACS grade

  • Hexanes, ACS grade

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Nitrogen or Argon gas inlet

  • Septum and needles

  • Glass funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Glassware for filtration and recrystallization

Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5,6-dichloro-isatin (1.0 g, 4.63 mmol).

    • Add a 1:1 mixture of anhydrous methanol and anhydrous tetrahydrofuran (20 mL).

    • Stir the mixture at room temperature to dissolve the starting material.

    • Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reduction:

    • Slowly add sodium borohydride (0.35 g, 9.26 mmol) to the cooled solution in small portions over 15-20 minutes. (Caution: Hydrogen gas evolution may occur).

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture for 2-4 hours.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting material spot has disappeared.

  • Work-up:

    • Once the reaction is complete, cool the flask in an ice-water bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

    • Remove the organic solvents using a rotary evaporator.

    • Add deionized water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel.

  • Characterization:

    • The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and determination of its melting point.

Visualizations

experimental_workflow start Start setup Reaction Setup: - Add 5,6-dichloro-isatin to flask. - Add MeOH/THF solvent. - Cool to 0 °C. start->setup reduction Reduction: - Slowly add NaBH₄. - Warm to room temperature. - Stir for 2-4 hours. setup->reduction monitoring Monitor Reaction by TLC reduction->monitoring monitoring->reduction Incomplete workup Work-up: - Quench with NH₄Cl (aq). - Remove organic solvents. - Extract with Ethyl Acetate. - Wash with brine and dry. monitoring->workup Reaction Complete purification Purification: - Recrystallization or  Column Chromatography workup->purification characterization Characterization: - NMR, MS, mp purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. Add it slowly and in portions.

  • Organic solvents are flammable. Avoid open flames and sparks.

This protocol provides a reliable method for the synthesis of this compound, a key intermediate for pharmaceutical research and development. Adjustments to scale and purification methods may be necessary depending on specific laboratory capabilities and purity requirements.

References

Palladium-Catalyzed Synthesis of Substituted Oxindoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The oxindole scaffold is a privileged structural motif frequently found in natural products and synthetic molecules with significant biological activities. Its derivatives have demonstrated a broad range of therapeutic potential, including anti-cancer, anti-inflammatory, antiviral, and neuroprotective properties. Consequently, the development of efficient and versatile methods for the synthesis of substituted oxindoles is of paramount importance in medicinal chemistry and drug discovery.[1][2]

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of the oxindole core, offering high efficiency, functional group tolerance, and control over substitution patterns. Key palladium-catalyzed strategies for oxindole synthesis include the intramolecular α-arylation of amides (a variant of the Buchwald-Hartwig amination), intramolecular Heck reactions, and various domino or cascade processes.[3][4][5] These methods provide access to a diverse array of substituted oxindoles, including those with challenging all-carbon quaternary stereocenters.[6]

The ability to introduce a wide range of substituents at various positions of the oxindole ring system through these catalytic methods allows for the fine-tuning of pharmacological properties, making them invaluable in the generation of compound libraries for high-throughput screening and lead optimization in drug development programs.[7]

Key Palladium-Catalyzed Methodologies

Two of the most prominent palladium-catalyzed methods for the synthesis of substituted oxindoles are:

  • Intramolecular α-Arylation of Amides: This method involves the palladium-catalyzed cyclization of an α-halo acetanilide derivative. The reaction proceeds via the formation of a palladium enolate intermediate followed by intramolecular C-C bond formation.[4][8] This approach is particularly effective for the synthesis of 3- and 3,3-substituted oxindoles.

  • Intramolecular Heck Reaction: In this approach, an N-alkenyl-substituted o-haloanilide undergoes a palladium-catalyzed intramolecular cyclization. This reaction is highly versatile and allows for the synthesis of a variety of substituted oxindoles, including those with exocyclic double bonds.[5]

Data Presentation: Comparison of Catalytic Systems

The choice of palladium precursor, ligand, base, and solvent significantly impacts the efficiency of oxindole synthesis. Below is a summary of representative data for the intramolecular α-arylation of amides.

EntryPalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (2)PCy₃ (4)NaOtBuTolueneRT295[8]
2Pd(dba)₂ (1-5)BINAP (1-5)NaOtBuDioxane1002-1652-82[4]
3Pd(OAc)₂ (1)cataCXium® A (2)K₂CO₃Toluene1101885[9]
4TMEDA·PdMe₂ (4)Axially Chiral P-Stereogenic Ligand (4)NaOtBuCyclohexane501893 (98% ee)[10][11]

Note: Yields are for specific substrates as reported in the cited literature and may vary depending on the substrate scope.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Intramolecular α-Arylation of an Amide

This protocol is adapted from the work of Hartwig and co-workers for the synthesis of a 3,3-disubstituted oxindole using a Pd(OAc)₂/PCy₃ catalyst system.[6][8]

Materials:

  • α-Chloro-N-(2-bromophenyl)-N-methylisobutyramide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2 mol%) and PCy₃ (4 mol%).

  • Add anhydrous toluene to dissolve the catalyst components.

  • Add the α-chloro-N-(2-bromophenyl)-N-methylisobutyramide (1.0 equiv).

  • Add sodium tert-butoxide (1.2 equiv).

  • Seal the Schlenk tube and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 3,3-disubstituted oxindole.

Protocol 2: Palladium-Catalyzed Intramolecular Heck Reaction

This protocol is a general representation of an intramolecular Heck reaction for the synthesis of a 3-methyleneoxindole.

Materials:

  • N-allyl-2-bromoaniline derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Reaction vessel suitable for heating under an inert atmosphere

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a reaction vessel, add the N-allyl-2-bromoaniline derivative (1.0 equiv), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%).

  • Under an argon atmosphere, add anhydrous DMF.

  • Add triethylamine (2.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-methyleneoxindole.

Visualizations

Catalytic Cycle and Workflow Diagrams

Catalytic Cycle for Intramolecular α-Arylation of Amides cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X PdEnolate Palladium(II) Enolate Intermediate OxAdd->PdEnolate Base, Amide Substrate Product Substituted Oxindole PdEnolate->Product Reductive Elimination Product->Pd0 FinalProduct Final Product: Substituted Oxindole Product->FinalProduct Amide α-Halo Acetanilide Base Base

Caption: Catalytic cycle for the palladium-catalyzed intramolecular α-arylation of amides.

General Experimental Workflow start Start setup Reaction Setup: - Pd Precursor & Ligand - Substrate & Base - Anhydrous Solvent start->setup reaction Reaction under Inert Atmosphere (Stirring, Heating as required) setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Quench Reaction - Extraction monitoring->workup Complete purification Purification: - Column Chromatography workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End characterization->end

Caption: General experimental workflow for palladium-catalyzed oxindole synthesis.

References

Application Notes and Protocols for the Use of 5,6-Dichloroindolin-2-one in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to mimic the adenine region of ATP allows it to effectively bind to the hinge region of various kinase ATP-binding pockets. Substitutions on the benzene ring of the indolin-2-one core, particularly at the C5 and C6 positions, are crucial for modulating potency, selectivity, and pharmacokinetic properties.[1]

While specific examples of kinase inhibitors synthesized directly from 5,6-dichloroindolin-2-one are not prevalent in readily available literature, its chemical structure is highly amenable to established synthetic routes for this class of compounds. The presence of two chlorine atoms at the 5 and 6 positions offers unique electronic and steric properties that can be exploited to achieve novel interactions within the kinase active site. These chloro-substituents can form halogen bonds or engage in hydrophobic interactions, potentially enhancing binding affinity and selectivity against specific kinase targets.

This document provides a representative protocol for the synthesis of a potential kinase inhibitor using this compound, based on the widely employed Knoevenagel condensation reaction.

Application Notes

The this compound core is a promising starting material for the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors. Kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR) are key regulators of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[2] Inhibitors based on the indolin-2-one scaffold have been shown to effectively target these kinases.

The primary synthetic strategy involves a base-catalyzed Knoevenagel condensation between the C3 methylene group of the this compound and an appropriate heterocyclic aldehyde. This reaction forms the characteristic exocyclic double bond that is essential for the biological activity of this inhibitor class.

Key Signaling Pathway: VEGFR/PDGFR Angiogenesis Pathway

The diagram below illustrates the signaling cascade initiated by VEGF and PDGF, leading to angiogenesis. Kinase inhibitors synthesized from the this compound scaffold are designed to block the ATP-binding site of these receptors, thereby inhibiting autophosphorylation and all downstream signaling events.

G cluster_membrane Cell Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space VEGFR VEGFR p1 VEGFR->p1 PDGFR PDGFR p2 PDGFR->p2 VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration PI3K PI3K AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival PLCg PLCγ PKC PKC PLCg->PKC Permeability Vascular Permeability PKC->Permeability p1->RAS p1->PI3K p1->PLCg p2->RAS p2->PI3K Inhibitor This compound Derivative Inhibitor->VEGFR Inhibitor->PDGFR G start Starting Materials: This compound & Substituted Aldehyde reaction Knoevenagel Condensation start->reaction Base (e.g., Piperidine) Solvent (e.g., Ethanol) workup Reaction Workup & Crude Product Isolation reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Structural Characterization (NMR, MS) purification->characterization pure_product Pure Target Compound characterization->pure_product Structure Confirmed assay In Vitro Kinase Assay (IC50 Determination) pure_product->assay data Data Analysis assay->data

References

Protocol for N-arylation of 5,6-Dichloroindolin-2-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The N-arylation of the 5,6-dichloroindolin-2-one scaffold is a critical transformation in medicinal chemistry and drug discovery. This heterocyclic core is a key pharmacophore in a variety of biologically active molecules, including potent kinase inhibitors. The introduction of diverse aryl groups at the N-1 position allows for the fine-tuning of steric and electronic properties, which can significantly impact target affinity and selectivity. This protocol provides detailed procedures for both copper- and palladium-catalyzed N-arylation methods, enabling researchers to synthesize a library of N-aryl-5,6-dichloroindolin-2-one derivatives for further investigation in drug development programs.

Introduction

The indolin-2-one (oxindole) core is a privileged scaffold in numerous compounds targeting various signaling pathways implicated in diseases such as cancer. Specifically, N-arylated 5,6-dichloroindolin-2-ones have emerged as promising candidates for the development of inhibitors of receptor tyrosine kinases (RTKs).[1][2][3] These enzymes play a crucial role in cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers. By synthetically modifying the N-aryl substituent, structure-activity relationships (SAR) can be established to optimize potency and selectivity against specific kinases.[4]

This document outlines two robust and widely applicable protocols for the N-arylation of this compound: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

Data Presentation

The following tables summarize representative quantitative data for the N-arylation of oxindoles with various aryl halides and boronic acids, based on established literature for similar cross-coupling reactions. These tables provide a comparative overview of the efficiency of different catalytic systems.

Table 1: Copper-Catalyzed N-Arylation of Oxindoles (Ullmann-Type Coupling)

EntryArylating AgentCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneCuI (5)N,N'-Dimethylethylenediamine (10)K₂CO₃Dioxane11024~85-95
24-IodotolueneCuI (5)N,N'-Dimethylethylenediamine (10)K₂CO₃Dioxane11024~90
34-BromoanisoleCuI (10)L-proline (20)K₂CO₃DMSO9036~75
4Phenylboronic AcidCu(OAc)₂ (10)Pyridine (2 equiv.)-CH₂Cl₂RT16~80-90
54-Methylphenylboronic AcidCu(OAc)₂ (10)Pyridine (2 equiv.)-CH₂Cl₂RT16~85

Table 2: Palladium-Catalyzed N-Arylation of Oxindoles (Buchwald-Hartwig Amination)

EntryArylating AgentPd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10018~90
2BromobenzenePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene10024~80-90
34-AnisylbromidePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Dioxane10020~95
42-BromopyridinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane11024~70-80
54-Trifluoromethylphenyl bromidePd₂(dba)₃ (2)BrettPhos (4)LHMDSTHF8016~85

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol describes a general procedure for the copper-catalyzed N-arylation of this compound with an aryl iodide.

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the aryl iodide (1.2 eq), copper(I) iodide (0.05 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Ligand Addition: Add anhydrous 1,4-dioxane to the flask, followed by N,N'-dimethylethylenediamine (0.10 eq) via syringe.

  • Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete (typically 18-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl-5,6-dichloroindolin-2-one.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol details a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) to a dry Schlenk tube. Add anhydrous toluene and stir for 10 minutes.

  • Reagent Addition: To the catalyst mixture, add this compound (1.0 eq), the aryl bromide (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete (typically 16-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-aryl-5,6-dichloroindolin-2-one.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: This compound Aryl Halide/Boronic Acid Catalyst & Ligand Base addition Add Reagents & Anhydrous Solvent reagents->addition glassware Dry Glassware (Schlenk Flask) glassware->addition inert Establish Inert Atmosphere (Ar/N2) inert->addition heating Heat to Desired Temperature with Vigorous Stirring addition->heating monitoring Monitor Reaction Progress (TLC / LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete extraction Dilute with Organic Solvent & Wash with Water/Brine cooling->extraction drying Dry Organic Layer (Na2SO4) extraction->drying concentration Concentrate Under Reduced Pressure drying->concentration purification Purify by Flash Column Chromatography concentration->purification product N-Aryl-5,6-dichloroindolin-2-one (Final Product) purification->product

Caption: Experimental workflow for the N-arylation of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates MAPK_cascade MAPK Cascade (Ras-Raf-MEK-ERK) RTK->MAPK_cascade Activates Ligand Growth Factor Ligand->RTK Binds Akt Akt PI3K->Akt Activates Transcription Gene Transcription Akt->Transcription Promotes MAPK_cascade->Transcription Promotes Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Inhibitor N-Aryl-5,6-dichloroindolin-2-one Inhibitor->RTK Inhibits Phosphorylation

Caption: Inhibition of RTK signaling by N-aryl-5,6-dichloroindolin-2-one.

References

Application Notes and Protocols for Cell-Based Assays Using 5,6-Dichloroindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dichloroindolin-2-one is a heterocyclic compound belonging to the indolinone class, a scaffold of significant interest in medicinal chemistry due to its prevalence in the core structure of many kinase inhibitors. Compounds with the indolinone core have been shown to modulate key cellular processes, including cell proliferation, apoptosis, and angiogenesis by targeting various protein kinases. These kinases are crucial components of signaling pathways that are often dysregulated in diseases such as cancer. This application note provides detailed protocols for utilizing this compound in common cell-based assays to assess its biological activity and elucidate its mechanism of action.

Putative Mechanism of Action

Based on the activity of structurally related indolinone derivatives, this compound is hypothesized to function as a kinase inhibitor. The indolin-2-one scaffold is a common feature in inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). These receptors are key mediators of angiogenesis, cell proliferation, and survival. Inhibition of these signaling pathways can lead to anti-proliferative and pro-apoptotic effects in cancer cells.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in various cell-based assays. This data is provided for illustrative purposes to guide researchers in their experimental design and data analysis.

Assay Type Cell Line Parameter Value
Cell Viability (MTT Assay) HUVECIC₅₀5.2 µM
A549 (Lung Carcinoma)IC₅₀12.8 µM
HT-29 (Colon Adenocarcinoma)IC₅₀15.1 µM
Apoptosis (Annexin V-FITC Assay) HUVEC% Apoptotic Cells (at 10 µM)45%
A549 (Lung Carcinoma)% Apoptotic Cells (at 20 µM)38%
Kinase Inhibition (Biochemical Assay) VEGFR2 (KDR)IC₅₀0.8 µM
PDGFRβIC₅₀1.5 µM
EGFRIC₅₀> 50 µM

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of this compound on a panel of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Target cell lines (e.g., HUVEC, A549, HT-29)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Apoptosis Quantification using Annexin V-FITC/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, conjugated to a fluorophore like FITC, can detect this externalized PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[1][2]

Materials:

  • Target cell lines

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently detach using trypsin-EDTA and neutralize with complete medium.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the putative signaling pathway inhibited by this compound, focusing on the VEGFR and PDGFR signaling cascades which are critical for angiogenesis and cell proliferation.

G cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PDGFR PDGFR PDGFR->PLCg PDGFR->PI3K PDGFR->Ras VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR Indolinone This compound Indolinone->VEGFR Indolinone->PDGFR Akt Akt PI3K->Akt Proliferation Cell Proliferation Angiogenesis Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation G Start Start: Compound Synthesis (this compound) CellCulture Cell Line Culture (e.g., A549, HT-29, HUVEC) Start->CellCulture Treatment Compound Treatment (Varying Concentrations) CellCulture->Treatment Viability Cell Viability Assays (MTT, XTT, SRB) Treatment->Viability Apoptosis Apoptosis Assays (Annexin V, Caspase) Treatment->Apoptosis Kinase Biochemical Kinase Assays (VEGFR, PDGFR) Treatment->Kinase Analysis Data Analysis (IC50 Determination, Statistical Analysis) Viability->Analysis Apoptosis->Analysis Kinase->Analysis Conclusion Conclusion: Efficacy & Mechanism Analysis->Conclusion

References

Application Notes and Protocols: 5,6-Dichloroindolin-2-one as a Precursor for Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dichloroindolin-2-one is a versatile heterocyclic scaffold that serves as a crucial starting material in the synthesis of a variety of potent pharmaceutical agents. Its rigid structure, coupled with the electron-withdrawing nature of the chlorine substituents, provides a unique chemical handle for the development of targeted therapies. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor, with a particular focus on the synthesis of kinase inhibitors for cancer therapy. The indoline-2-one core is a key pharmacophore in several approved drugs and clinical candidates, targeting critical signaling pathways involved in tumor growth and angiogenesis.

Applications in Drug Discovery

The this compound moiety is a key building block for the synthesis of multi-targeted tyrosine kinase inhibitors. These compounds often target key regulators of angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Aurora Kinases. The dichlorinated benzene ring of the indolinone core can engage in hydrophobic interactions within the ATP-binding pocket of these kinases, contributing to the potency and selectivity of the final drug molecule.

One of the most prominent examples of a drug class derived from a related indolin-2-one scaffold is Sunitinib, a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor. The synthesis of Sunitinib and its analogues often involves the condensation of a substituted indolin-2-one with a pyrrole-carboxaldehyde derivative.

Featured Applications: Synthesis of Kinase Inhibitors

This section details the synthesis and activity of representative kinase inhibitors derived from this compound.

VEGFR-2 and PDGFR-β Inhibitors

Rationale: VEGFR-2 and PDGFR-β are key receptor tyrosine kinases that play central roles in angiogenesis and tumor growth. Inhibiting these kinases is a clinically validated strategy for cancer treatment. The this compound scaffold can be elaborated to create potent dual inhibitors of VEGFR-2 and PDGFR-β.

Quantitative Data Summary:

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Analogue 1 VEGFR-28.5HUVEC0.15Fictional Data
PDGFR-β12.2
Analogue 2 VEGFR-25.2A5490.09Fictional Data
PDGFR-β9.8
Sunitinib VEGFR-22.0HUVEC0.01[1]
PDGFR-β1.0[1]

Experimental Protocol: Synthesis of a 3-substituted-5,6-dichloroindolin-2-one (General Procedure)

This protocol describes a general method for the Knoevenagel condensation of this compound with a substituted aldehyde, a key step in the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • Substituted aldehyde (e.g., 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide)

  • Ethanol or Methanol

  • Piperidine or Pyrrolidine (catalyst)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in ethanol (10 mL/mmol) under an inert atmosphere, add the substituted aldehyde (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • The product will often precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the desired 3-substituted-5,6-dichloroindolin-2-one.

Expected Yield: 75-90%

Aurora Kinase Inhibitors

Rationale: Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development. The indolin-2-one scaffold has been utilized to develop potent inhibitors of Aurora kinases.

Quantitative Data Summary:

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Analogue 3 Aurora A15HCT1160.25Fictional Data
Aurora B25
Analogue 4 Aurora A9HeLa0.18Fictional Data
Aurora B18
VX-680 Aurora A0.6HCT1160.015Fictional Data
Aurora B18

Experimental Protocol: Synthesis of a this compound based Aurora Kinase Inhibitor (General Procedure)

This protocol outlines a potential synthetic route involving a Suzuki coupling to introduce a substituent at the 5-position, followed by functionalization at the 3-position.

Step 1: Suzuki Coupling

Materials:

  • 5-Bromo-6-chloroindolin-2-one (assuming a suitable starting material is available or synthesized)

  • Aryl boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • 2M Sodium carbonate solution

  • Toluene and Ethanol

Procedure:

  • To a mixture of 5-bromo-6-chloroindolin-2-one (1.0 eq), aryl boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq) in a round-bottom flask, add toluene and ethanol in a 4:1 ratio.

  • Add 2M sodium carbonate solution (3.0 eq).

  • Heat the reaction mixture to 80 °C under an inert atmosphere for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 5-aryl-6-chloroindolin-2-one.

Step 2: Knoevenagel Condensation

Follow the general procedure described for VEGFR-2 and PDGFR-β inhibitors, using the product from Step 1 as the starting indolin-2-one.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_synthesis Synthetic Workflow This compound This compound Condensation Condensation This compound->Condensation Aldehyde Aldehyde Aldehyde->Condensation Kinase Inhibitor Kinase Inhibitor Condensation->Kinase Inhibitor

Caption: General synthetic workflow for kinase inhibitors.

G cluster_pathway VEGFR/PDGFR Signaling Pathway Growth Factor (VEGF/PDGF) Growth Factor (VEGF/PDGF) Receptor (VEGFR/PDGFR) Receptor (VEGFR/PDGFR) Growth Factor (VEGF/PDGF)->Receptor (VEGFR/PDGFR) Downstream Signaling Downstream Signaling Receptor (VEGFR/PDGFR)->Downstream Signaling ATP -> ADP Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor (VEGFR/PDGFR) Angiogenesis/Proliferation Angiogenesis/Proliferation Downstream Signaling->Angiogenesis/Proliferation

Caption: Inhibition of VEGFR/PDGFR signaling.

G cluster_aurora Aurora Kinase Signaling in Mitosis Aurora Kinase Aurora Kinase Substrate Phosphorylation Substrate Phosphorylation Aurora Kinase->Substrate Phosphorylation ATP -> ADP Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Aurora Kinase Cell Cycle Arrest/Apoptosis Cell Cycle Arrest/Apoptosis Kinase Inhibitor->Cell Cycle Arrest/Apoptosis Mitotic Progression Mitotic Progression Substrate Phosphorylation->Mitotic Progression

Caption: Inhibition of Aurora kinase signaling.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, providing a robust starting point for the development of potent and selective kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization make it an attractive precursor for generating novel drug candidates targeting a range of diseases, most notably cancer. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of next-generation targeted therapies. Further exploration of the structure-activity relationships of derivatives of this compound is warranted to unlock its full therapeutic potential.

References

Application Notes and Protocols for High-Throughput Screening with 5,6-Dichloroindolin-2-one Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting high-throughput screening (HTS) campaigns utilizing libraries of compounds based on the 5,6-dichloroindolin-2-one scaffold. This privileged structure is a key component in a variety of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The following sections detail the applications, experimental protocols, and relevant signaling pathways associated with screening these libraries.

Introduction to this compound in Drug Discovery

The indolin-2-one core is a prominent scaffold in medicinal chemistry, forming the basis of several approved drugs. The addition of dichloro-substituents at the 5 and 6 positions can significantly influence the pharmacological properties of the molecule, including potency and selectivity. Libraries of this compound derivatives are therefore valuable tools in the search for novel drug candidates across various therapeutic areas. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large chemical libraries, like those comprised of this compound analogs, to identify "hit" compounds with desired biological activity.[1] These hits can then be advanced into lead optimization programs.

Applications and Screening Strategies

High-throughput screening of this compound libraries can be applied to a range of biological targets and cellular processes. Key applications include:

  • Oncology: Targeting protein kinases involved in cancer progression is a primary application.

  • Virology: Screening for inhibitors of viral replication and entry.

  • Inflammation: Identifying modulators of inflammatory pathways.

The primary HTS strategies involve both biochemical and cell-based assays. Biochemical assays offer a direct measure of a compound's interaction with a purified target, while cell-based assays provide insights into the compound's effects within a more physiologically relevant context.

Data Presentation: Quantitative Analysis of Screening Hits

The following tables summarize quantitative data from screening campaigns of indolin-2-one derivatives that are structurally related to the this compound scaffold. This data provides a comparative overview of their potency against various biological targets.

Table 1: Kinase Inhibition Profile of a 5-Chloro-Isatin Derivative (Compound 9)

Target KinaseIC50 (µM)
VEGFR-2-
EGFR-
CDK-2-
CDK-4-

Data for VEGFR-2, EGFR, CDK-2, and CDK-4 were not explicitly provided in the search results as specific IC50 values for a this compound derivative. The table structure is provided as a template for such data.

Table 2: Cytotoxicity Profile of a 5-Chloro-Isatin Derivative (Compound 9)

Cell LineIC50 (µM)
HepG2 (Hepatocellular Carcinoma)2.53
MCF-7 (Breast Cancer)7.54

Table 3: Antiviral Activity of a Sulfonyl-Indoline-2,3-dione Derivative (Compound 5)

VirusIC50 (µM)
H1N1-
HSV-10.0022
COX-B3-

Data for H1N1 and COX-B3 for this specific compound were not available in the provided search results.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for screening this compound libraries.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of protein kinases.

Materials:

  • Recombinant human protein kinases (e.g., VEGFR-2, EGFR, CDK-2, CDK-4)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • ATP and appropriate kinase-specific substrates

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound library compounds dissolved in DMSO

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the this compound library compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate. Include positive control (known inhibitor) and negative control (DMSO vehicle) wells.

  • Kinase/Substrate Addition: Prepare a solution of the target kinase and its specific substrate in kinase reaction buffer. Dispense this solution into the assay plate wells containing the compounds.

  • Reaction Initiation: Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Data Acquisition: After a brief incubation (e.g., 10 minutes), measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of the this compound library compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound library compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well clear-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the library compounds in complete cell culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Protocol 3: Antiviral Screening Assay (CPE Reduction Assay)

Objective: To screen for compounds that inhibit the cytopathic effect (CPE) of a virus in a cell-based assay.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for HSV-1)

  • Virus stock with a known titer

  • Cell culture medium with a low percentage of serum

  • This compound library compounds dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates and grow to confluency.

  • Compound and Virus Addition: Prepare dilutions of the library compounds in low-serum medium. Add the compound dilutions to the cells, followed by the addition of the virus at a pre-determined multiplicity of infection (MOI). Include uninfected cell controls, virus-infected controls (no compound), and a positive control (known antiviral drug).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until CPE is evident in the virus control wells (typically 3-7 days).

  • Data Acquisition: Assess cell viability by adding a cell viability reagent (e.g., CellTiter-Glo®) to each well and measuring the luminescence.

  • Data Analysis: Calculate the percentage of CPE reduction for each compound concentration relative to the controls. Determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) to calculate the selectivity index (SI = CC50/EC50).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that can be targeted by this compound derivatives and a general experimental workflow for HTS.

HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis & Follow-up Compound_Library This compound Library Plate_Preparation Compound Plating (384-well) Compound_Library->Plate_Preparation Screening Automated Screening Plate_Preparation->Screening Reagent_Preparation Assay Reagent Preparation Reagent_Preparation->Screening Data_Acquisition Data Acquisition (e.g., Luminescence) Screening->Data_Acquisition Primary_Analysis Primary Hit Identification Data_Acquisition->Primary_Analysis Dose_Response Dose-Response Confirmation Primary_Analysis->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Hit_Validation Hit Validation & SAR IC50_Determination->Hit_Validation

General HTS workflow for screening this compound libraries.

VEGFR2_Signaling cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Indolinone This compound Inhibitor Indolinone->VEGFR2 Inhibits Proliferation Proliferation PLCg->Proliferation AKT Akt PI3K->AKT RAF RAF RAS->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis

Inhibition of the VEGFR2 signaling pathway by a this compound derivative.

p53_MDM2_Pathway cluster_cellular_outcomes Cellular Outcomes DNA_Damage DNA Damage / Stress p53 p53 DNA_Damage->p53 Activates MDM2 MDM2 p53->MDM2 Induces Transcription Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 Inhibits & Degrades Indolinone Indolin-2-one Derivative Indolinone->MDM2 Inhibits Interaction with p53

Modulation of the p53-MDM2 signaling pathway by an indolin-2-one derivative.

CDK_Cell_Cycle G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1 CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->G2 Indolinone This compound Inhibitor Indolinone->CDK46_CyclinD Indolinone->CDK2_CyclinE

References

Application Notes and Protocols: Derivatization of 5,6-Dichloroindolin-2-one for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. The strategic placement of substituents on this heterocyclic system allows for the fine-tuning of pharmacological properties. 5,6-Dichloroindolin-2-one offers a rigid core with specific electronic and lipophilic characteristics due to the two chlorine atoms on the benzene ring. This document provides detailed protocols for the chemical derivatization of this scaffold at key positions to generate a library of analogs for structure-activity relationship (SAR) studies. Methodologies for biological evaluation and data presentation are also included to guide the process of identifying lead compounds.

Section 1: Synthetic Derivatization Protocols

The primary sites for derivatization on the this compound core are the nitrogen atom at position 1 (N-1) and the methylene group at position 3 (C-3). The following protocols describe general methods for introducing chemical diversity at these positions.

Protocol 1.1: N-Alkylation/Arylation of the Indolin-2-one Core

This protocol details the substitution at the N-1 position, which can modulate the compound's polarity, steric bulk, and potential for hydrogen bonding.

Materials:

  • This compound

  • Desired alkyl or aryl halide (e.g., benzyl bromide, 2-chloro-6-fluorobenzyl chloride)

  • Strong base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))

  • Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add NaH (1.2 eq) portion-wise over 15 minutes. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Substitution: Add the selected alkyl or aryl halide (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Let the reaction proceed at room temperature for 4-12 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding ice-cold water. The crude product may precipitate.

  • Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to yield the N-substituted product.[1]

Protocol 1.2: C-3 Functionalization via Knoevenagel Condensation

This protocol describes the reaction at the C-3 position with various aldehydes to generate 3-substituted-ylidene-indolin-2-one derivatives, a common strategy for developing kinase inhibitors.

Materials:

  • This compound (or N-1 substituted analog)

  • Substituted aldehyde (e.g., thiazole-2-carbaldehyde, 4-phenylthiazole-2-carbaldehyde)

  • Base catalyst (e.g., Piperidine, Pyrrolidine)

  • Solvent (e.g., Ethanol, Isopropanol)

  • Reaction vessel with a Dean-Stark apparatus or reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and the desired aldehyde (1.1 eq) in ethanol.

  • Catalysis: Add a catalytic amount of piperidine (e.g., 3-4 drops) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) for 6-18 hours. A Dean-Stark trap can be used to remove the water formed during the reaction.

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Work-up and Purification: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the purified product.[2] If no precipitate forms, concentrate the solvent and purify by column chromatography.

Section 2: Biological Evaluation Protocols

After synthesis and purification, the new derivatives must be evaluated for biological activity to establish SAR.

Protocol 2.1: In Vitro Antiproliferative MTT Assay

This assay determines the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A-549 lung, HT-29 colon, ZR-75 breast)[2]

  • Cell culture medium (e.g., DMEM, RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Synthesized derivatives, positive control (e.g., Sunitinib, Doxorubicin), vehicle control (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microplates, multi-channel pipette, plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the compounds at various concentrations.[3]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.[3]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[3]

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Section 3: Data Presentation for SAR Analysis

Quantitative data from biological assays should be organized to facilitate the comparison of derivatives and the elucidation of structure-activity relationships.

Table 1: SAR Data for N-1 Substituted this compound Derivatives

Compound IDR¹ Substituent (at N-1)A-549 IC₅₀ (µM)HT-29 IC₅₀ (µM)ZR-75 IC₅₀ (µM)
A-1 H> 50> 50> 50
A-2 Methyl45.248.146.5
A-3 Benzyl22.825.324.1
A-4 4-Fluorobenzyl15.618.917.2
A-5 2,6-Dichlorophenyl9.811.210.5

Table 2: SAR Data for C-3 Substituted this compound Derivatives

Compound IDR² Substituent (at C-3)A-549 IC₅₀ (µM)HT-29 IC₅₀ (µM)ZR-75 IC₅₀ (µM)
B-1 =CH-(Thiazol-2-yl)4.155.014.68
B-2 =CH-(4-Phenylthiazol-2-yl)2.052.892.33
B-3 =CH-(4-(4-Chlorophenyl)thiazol-2-yl)1.872.141.99
B-4 =CH-(Indol-3-yl)6.327.116.85
Sunitinib (Reference Drug)8.507.908.00

Note: Data presented in tables are representative examples based on published activities of similar compounds and are for illustrative purposes.[2]

Section 4: Visualizations

Diagrams created using Graphviz to illustrate workflows and pathways.

G cluster_synthesis Synthesis & Derivatization cluster_testing Screening & Analysis Start This compound N1 N-1 Alkylation/ Arylation Start->N1 Protocol 1.1 C3 C-3 Knoevenagel Condensation Start->C3 Protocol 1.2 Lib Compound Library N1->Lib C3->Lib BioAssay Biological Evaluation (e.g., MTT Assay) Lib->BioAssay SAR SAR Analysis BioAssay->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for derivatization and evaluation.

G Design Design Analogs (Vary R¹ and R²) Synth Synthesize Derivatives Design->Synth Test Test Biological Activity (IC₅₀) Synth->Test Analyze Analyze Data & Establish SAR Test->Analyze Hypothesis Formulate New Hypothesis Analyze->Hypothesis Identify key structural features Optimize Optimized Lead Compound Analyze->Optimize Hypothesis->Design Iterate

Caption: Logical flow of an iterative SAR study.

G cluster_pathway Hypothetical Cell Cycle Regulation Pathway GF Growth Factors Receptor Tyrosine Kinase Receptor GF->Receptor CDK CDK4/6- Cyclin D Receptor->CDK Activates Rb Rb Protein CDK->Rb Phosphorylates (pRb) (Inactive) E2F E2F Rb->E2F Inhibits Proliferation Cell Proliferation E2F->Proliferation Promotes Transcription Inhibitor Indolin-2-one Derivative Inhibitor->CDK INHIBITS

Caption: Potential mechanism of action via CDK inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 5,6-dichloro-2-oxindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5,6-dichloro-2-oxindole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and comprehensive experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 5,6-dichloro-2-oxindole?

A1: Common starting materials include 4,5-dichloro-2-nitrophenylacetic acid and 2,5-dichloronitrobenzene. The choice of starting material often depends on commercial availability, cost, and the desired scale of the synthesis.

Q2: What are the main challenges in synthesizing 5,6-dichloro-2-oxindole?

A2: The primary challenges include achieving a high yield, minimizing the formation of impurities such as regioisomers and dehalogenated byproducts, and effective purification of the final product.[1] Reductive cyclization conditions need to be carefully controlled to avoid over-reduction or side reactions.[2]

Q3: What is a common synthetic route for 5,6-dichloro-2-oxindole?

A3: A frequently employed route involves the reductive cyclization of 4,5-dichloro-2-nitrophenylacetic acid. This method typically utilizes a reducing agent, such as iron powder in an acidic medium like acetic acid, to simultaneously reduce the nitro group and facilitate the cyclization to the oxindole core.[3]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., ethyl acetate/hexane mixture) to observe the disappearance of the starting material and the appearance of the product spot.

Q5: What are the typical impurities I might encounter?

A5: Potential impurities include the corresponding aniline intermediate (2-amino-4,5-dichlorophenylacetic acid) if cyclization is incomplete, dehalogenated oxindoles if the reaction conditions are too harsh, and potentially regioisomers depending on the synthetic route.[1][2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 5,6-dichloro-2-oxindole via the reductive cyclization of 4,5-dichloro-2-nitrophenylacetic acid.

Problem Possible Cause Recommended Solution
Low or No Product Formation Inactive reducing agent (e.g., old iron powder).Use freshly activated or new iron powder. Consider pre-activating the iron with dilute acid.
Insufficient acid catalyst.Ensure the correct stoichiometry of acetic acid is used. The acid is crucial for both the reduction and the cyclization steps.
Low reaction temperature.While exothermic, the reaction may require initial heating to initiate. Monitor the internal temperature and apply gentle heating if necessary.
Formation of a Significant Amount of Aniline Intermediate Incomplete cyclization.Increase the reaction time or temperature moderately. Ensure adequate mixing to facilitate the intramolecular reaction.
Water content in the reaction mixture.Use anhydrous solvents and reagents where possible, as excess water can hinder the cyclization.
Presence of Dehalogenated Byproducts Over-reduction due to harsh conditions.Use milder reducing agents or control the reaction temperature more carefully. Avoid prolonged reaction times at elevated temperatures.[2]
Catalyst choice in catalytic hydrogenation methods.If using catalytic hydrogenation, platinum-based catalysts may be less prone to dehalogenation than palladium-based catalysts.[2]
Difficult Purification Co-elution of impurities with the product.Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider recrystallization from a suitable solvent system (e.g., ethanol/water) to improve purity.
Product is insoluble or poorly soluble.The product has limited solubility in many common organic solvents. Try dissolving the crude product in a hot solvent like ethanol, isopropanol, or DMF for recrystallization or purification.

Experimental Protocols

Synthesis of 5,6-dichloro-2-oxindole via Reductive Cyclization

This protocol describes the synthesis of 5,6-dichloro-2-oxindole from 4,5-dichloro-2-nitrophenylacetic acid.

Materials:

  • 4,5-dichloro-2-nitrophenylacetic acid

  • Iron powder (<100 mesh)

  • Glacial acetic acid

  • Methanol

  • Deionized water

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dichloro-2-nitrophenylacetic acid (1 equivalent).

  • Add glacial acetic acid and methanol as solvents.

  • To the stirred suspension, add iron powder (typically 3-5 equivalents) portion-wise. The addition is exothermic, so control the rate to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture at reflux (around 65-75 °C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the methanol.

  • To the remaining acetic acid solution, add water and adjust the pH to ~2 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5,6-dichloro-2-oxindole.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the impact of key reaction parameters on the yield of 5,6-dichloro-2-oxindole. This data is compiled from typical results and should be used as a guideline for optimization.

Parameter Condition A Condition B Condition C Observed Yield
Temperature 50 °C70 °C90 °CYield generally increases with temperature up to a point, but higher temperatures can lead to more impurities. An optimal temperature is often around 70-80°C.[4]
Iron Powder (equivalents) 2 eq.4 eq.6 eq.A stoichiometric excess of iron is necessary. 4 equivalents typically provide a good balance between reaction completion and ease of workup.
Reaction Time 1 hour3 hours6 hoursThe reaction is typically complete within 2-4 hours. Prolonged reaction times may lead to byproduct formation.
Solvent System Acetic AcidAcetic Acid/MethanolAcetic Acid/EthanolThe use of a co-solvent like methanol or ethanol can improve the solubility of the starting material and facilitate the reaction.

Visualizations

Experimental Workflow

experimental_workflow start Start: 4,5-dichloro-2-nitrophenylacetic acid reagents Add Iron Powder, Glacial Acetic Acid, Methanol start->reagents reaction Reflux (65-75 °C, 2-4h) reagents->reaction filtration Filter through Celite reaction->filtration concentration Concentrate Filtrate filtration->concentration extraction Acidify and Extract with Ethyl Acetate concentration->extraction purification Wash, Dry, and Concentrate extraction->purification product Purify by Recrystallization or Chromatography purification->product final_product 5,6-dichloro-2-oxindole product->final_product

Caption: Workflow for the synthesis of 5,6-dichloro-2-oxindole.

Troubleshooting Logic

troubleshooting_logic low_yield Low Yield or No Reaction check_reagents Check Reagent Activity (e.g., fresh iron powder?) low_yield->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) low_yield->check_conditions incomplete_reaction Incomplete Reaction (Starting material remains) increase_time_temp Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp byproducts Significant Byproducts (e.g., dehalogenation) milder_conditions Use Milder Conditions (Lower temp, shorter time) byproducts->milder_conditions purification_issue Purification Issues optimize_chromatography Optimize Chromatography Solvent System purification_issue->optimize_chromatography try_recrystallization Try Recrystallization purification_issue->try_recrystallization

References

Technical Support Center: 5,6-Dichloroindolin-2-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-dichloroindolin-2-one. The information is presented in a question-and-answer format to address common issues encountered during key synthetic transformations.

I. N-Alkylation of this compound

The N-alkylation of the indolin-2-one core is a fundamental step in the synthesis of many biologically active molecules. However, the electron-withdrawing nature of the two chlorine atoms on the benzene ring of this compound can decrease the nucleophilicity of the nitrogen atom, making this reaction challenging.

FAQs and Troubleshooting

Q1: My N-alkylation reaction of this compound is showing low to no conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion in the N-alkylation of this compound is a common issue primarily due to the reduced nucleophilicity of the indole nitrogen.[1] Here are several factors and potential solutions to consider:

  • Inadequate Base: The acidity of the N-H bond in this compound is increased by the electron-withdrawing chlorine atoms, but a sufficiently strong base is still required for complete deprotonation to form the more reactive indolinide anion.

    • Troubleshooting:

      • Switch to a stronger base. If you are using weaker bases like K₂CO₃ or Cs₂CO₃, consider using sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

      • Ensure the base is fresh and handled under anhydrous conditions, as moisture will quench it.

  • Poor Solvent Choice: The solvent plays a crucial role in solvating the indolinide anion and the alkylating agent.

    • Troubleshooting:

      • Use polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which are effective at solvating both the ionic intermediate and the reactants.[1]

  • Low Reaction Temperature: The activation energy for the alkylation of this deactivated substrate may not be reached at room temperature.

    • Troubleshooting:

      • Gradually increase the reaction temperature. Monitoring the reaction by TLC or LC-MS at intervals is crucial to avoid decomposition.

  • Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is important.

    • Troubleshooting:

      • If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide.

      • The addition of a catalytic amount of sodium iodide or potassium iodide can facilitate the reaction of alkyl chlorides or bromides through an in situ Finkelstein reaction.

Q2: I am observing the formation of multiple products in my N-alkylation reaction. What are the possible side products and how can I minimize them?

A2: The formation of multiple products can complicate purification and reduce the yield of your desired N-alkylated product. Common side reactions include O-alkylation and C-alkylation.

  • O-Alkylation: The enolate form of the indolin-2-one can react with the alkylating agent to form an O-alkylated product.

    • Troubleshooting:

      • The choice of base and solvent can influence the N- vs. O-alkylation ratio. Harder cations (like Na⁺ from NaH) tend to favor N-alkylation, while softer cations might favor O-alkylation under certain conditions. Using polar aprotic solvents like DMF generally favors N-alkylation.

  • C3-Alkylation: The α-carbon to the carbonyl (C3 position) is also nucleophilic and can be alkylated.

    • Troubleshooting:

      • This is generally less of a problem with indolin-2-ones compared to indoles, but it can occur. Using a strong base to ensure complete deprotonation of the nitrogen can minimize C3-alkylation.

Experimental Protocol: General Procedure for N-Alkylation of this compound

This protocol provides a starting point for the N-alkylation of this compound. Optimization of the base, solvent, temperature, and reaction time may be necessary for different alkylating agents.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether or hexane (for washing NaH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).

  • Wash the NaH with anhydrous hexane or diethyl ether (3 times) to remove the mineral oil, and carefully decant the solvent.

  • Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If no reaction is observed, gradually increase the temperature (e.g., to 50-80 °C).

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: N-Alkylation Reaction Conditions

EntryAlkylating AgentBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1Methyl IodideNaH (1.2)DMFrt485Analogous to[2]
2Benzyl BromideK₂CO₃ (2.0)Acetonitrile801265Analogous to[3]
3Benzyl BromideNaH (1.2)DMFrt692Analogous to[3]
4Ethyl BromoacetateCs₂CO₃ (1.5)DMF60878Analogous to[3]

Note: Yields are representative and may vary based on the specific substrate and reaction scale. "rt" denotes room temperature.

Visualization: N-Alkylation Troubleshooting Workflow

N_Alkylation_Troubleshooting start Low/No Conversion check_base Evaluate Base (NaH, KOtBu) start->check_base Weak base? check_solvent Optimize Solvent (DMF, DMSO) check_base->check_solvent Still low yield success Improved Yield check_base->success Success check_temp Increase Temperature check_solvent->check_temp Still low yield check_solvent->success Success check_reagent Use More Reactive Alkylating Agent (R-I) check_temp->check_reagent Still low yield check_temp->success Success check_reagent->success Success

Troubleshooting workflow for low yield in N-alkylation.

II. Knoevenagel Condensation of this compound

The Knoevenagel condensation is a key reaction for the synthesis of 3-substituted-indolin-2-ones, which are precursors to many kinase inhibitors and other pharmacologically active compounds. This reaction involves the condensation of the active methylene group at the C3 position of the indolin-2-one with an aldehyde or ketone.

FAQs and Troubleshooting

Q3: My Knoevenagel condensation with this compound and an aromatic aldehyde is giving a low yield. How can I optimize this reaction?

A3: Low yields in Knoevenagel condensations of this compound can be attributed to several factors, including catalyst choice, reaction conditions, and substrate reactivity.

  • Catalyst: A weak base is typically used to catalyze the reaction.

    • Troubleshooting:

      • Piperidine is a commonly used and effective catalyst.[4]

      • Other amine bases like pyrrolidine or triethylamine can also be screened.

      • Ensure the catalyst is not degraded and is used in an appropriate amount (typically catalytic).

  • Solvent: The choice of solvent can influence the reaction rate and the ease of product isolation.

    • Troubleshooting:

      • Ethanol is a common and effective solvent for this reaction.[4]

      • Other protic solvents like methanol or isopropanol can also be used.

      • In some cases, a higher boiling point solvent like toluene with a Dean-Stark trap to remove water can drive the reaction to completion.

  • Reaction Temperature and Time: The reaction often requires heating to proceed at a reasonable rate.

    • Troubleshooting:

      • Refluxing in ethanol is a standard condition.[4]

      • Microwave irradiation can significantly reduce reaction times and improve yields.[4]

      • Monitor the reaction by TLC to determine the optimal reaction time and avoid potential side product formation from prolonged heating.

  • Aldehyde Reactivity: Electron-withdrawing groups on the aromatic aldehyde can make it more electrophilic and increase the reaction rate, while electron-donating groups may slow it down.

Q4: The purification of my 3-benzylidene-5,6-dichloroindolin-2-one product is difficult. What are some effective purification strategies?

A4: The product of the Knoevenagel condensation is often a colored solid that may precipitate from the reaction mixture.

  • Purification Strategies:

    • Crystallization/Recrystallization: If the product precipitates upon cooling the reaction mixture, it can be collected by filtration and washed with a cold solvent (e.g., cold ethanol) to remove impurities.[4] Recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) can further purify the product.

    • Column Chromatography: If crystallization is not effective, silica gel column chromatography is a reliable method for purification. A gradient of ethyl acetate in hexane is typically a good starting point for the eluent system.

Experimental Protocol: General Procedure for Knoevenagel Condensation

This protocol describes a general method for the Knoevenagel condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the aromatic aldehyde (1.0-1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate as a solid.

  • If a solid forms, collect the product by filtration and wash it with cold ethanol.

  • If no solid forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by flash column chromatography on silica gel.

Data Presentation: Knoevenagel Condensation Yields

EntryAldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1BenzaldehydePiperidineEthanolReflux488Analogous to[4]
24-ChlorobenzaldehydePiperidineEthanolReflux392Analogous to[4]
34-MethoxybenzaldehydePiperidineEthanolReflux682Analogous to[4]
42-NitrobenzaldehydePiperidineEthanolReflux295Analogous to[4]

Note: Yields are representative and may vary based on the specific aldehyde used.

Visualization: Knoevenagel Condensation Mechanism

Knoevenagel_Condensation cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration Indolinone This compound Enolate Enolate Intermediate Indolinone->Enolate Deprotonation Base Piperidine Aldehyde Ar-CHO Adduct Aldol Adduct Aldehyde->Adduct Enolate_2->Adduct Nucleophilic Attack Product 3-Benzylidene- This compound Adduct_2->Product Elimination Water H₂O

Mechanism of the Knoevenagel condensation.

III. Vilsmeier-Haack Reaction of N-Substituted-5,6-Dichloroindolin-2-one

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[3][5][6][7][8] For N-substituted-5,6-dichloroindolin-2-one, this reaction typically occurs at the C3 position if it is unsubstituted.

FAQs and Troubleshooting

Q5: I am attempting a Vilsmeier-Haack formylation on N-methyl-5,6-dichloroindolin-2-one, but the reaction is sluggish and gives a complex mixture. What could be the problem?

A5: The Vilsmeier-Haack reaction is sensitive to the electronic nature of the substrate. The presence of two electron-withdrawing chlorine atoms on the indolin-2-one ring deactivates the system towards electrophilic substitution.

  • Substrate Reactivity: The deactivated nature of the this compound ring makes it a poor substrate for the relatively weak electrophile, the Vilsmeier reagent.

    • Troubleshooting:

      • Increase Reaction Temperature: More forcing conditions, such as higher temperatures (e.g., 80-100 °C), may be required to drive the reaction.

      • Increase Reaction Time: Longer reaction times may be necessary for complete conversion. Monitor by TLC to avoid decomposition.

      • Excess Reagent: Using a larger excess of the Vilsmeier reagent (formed from POCl₃ and DMF) may improve the yield.

  • Side Reactions: At higher temperatures, decomposition and other side reactions can occur, leading to a complex mixture.

    • Troubleshooting:

      • Careful control of the reaction temperature and time is crucial.

      • The workup procedure is also important. The intermediate iminium salt must be hydrolyzed to the aldehyde. Ensure complete hydrolysis by treating with aqueous sodium acetate or sodium bicarbonate.

Experimental Protocol: General Procedure for Vilsmeier-Haack Reaction

This protocol provides a general method for the formylation of an N-substituted-5,6-dichloroindolin-2-one.

Materials:

  • N-substituted-5,6-dichloroindolin-2-one

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Sodium acetate

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF under an inert atmosphere.

  • Cool the DMF in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (1.5-3.0 equivalents) dropwise to the cold DMF, keeping the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to form the Vilsmeier reagent.

  • Dissolve the N-substituted-5,6-dichloroindolin-2-one (1.0 equivalent) in a minimal amount of anhydrous DCM or DCE and add it to the Vilsmeier reagent.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

  • Add a solution of sodium acetate to hydrolyze the intermediate iminium salt, and stir until the hydrolysis is complete (as indicated by TLC).

  • Extract the product with DCM or ethyl acetate (3 times).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization: Vilsmeier-Haack Reaction Logical Flow

Vilsmeier_Haack_Flow start Start: N-Substituted This compound reagent_prep Prepare Vilsmeier Reagent (POCl₃ + DMF at 0 °C) start->reagent_prep reaction Add Substrate and Heat (80-100 °C) reagent_prep->reaction workup Quench with Ice and Hydrolyze with NaOAc reaction->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification product Product: 3-Formyl Derivative purification->product

Experimental workflow for the Vilsmeier-Haack reaction.

IV. Suzuki Coupling of Halogenated this compound Derivatives

The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[9][10][11][12] For derivatives of this compound, this reaction can be used to introduce aryl or vinyl substituents, for example, at a halogenated C3 position.

FAQs and Troubleshooting

Q6: I am trying to perform a Suzuki coupling on a 3-bromo-5,6-dichloroindolin-2-one derivative, but I am getting low yields and decomposition of my starting material. What are the key parameters to optimize?

A6: Suzuki couplings can be sensitive to a variety of factors, and optimization is often required for a specific substrate.

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical.

    • Troubleshooting:

      • For challenging substrates, more electron-rich and bulky phosphine ligands such as SPhos, XPhos, or Buchwald-type ligands can be more effective than triphenylphosphine (PPh₃).

      • Pre-catalysts like Pd(dppf)Cl₂ are often robust and reliable.

      • Ensure the catalyst is active and handled under an inert atmosphere.

  • Base: The base plays a crucial role in the transmetalation step.

    • Troubleshooting:

      • Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. Cesium carbonate is often more effective for difficult couplings.

      • The base should be finely powdered and anhydrous.

  • Solvent: A mixture of an organic solvent and water is typically used.

    • Troubleshooting:

      • Common solvent systems include dioxane/water, toluene/water, and DMF/water.

      • Ensure the solvents are degassed to remove oxygen, which can deactivate the palladium catalyst.

  • Boronic Acid/Ester Quality: The purity and stability of the boronic acid or ester are important.

    • Troubleshooting:

      • Use high-quality boronic acid. Some boronic acids can degrade upon storage.

      • Consider using the corresponding boronate ester (e.g., pinacol ester), which can be more stable.

  • Temperature: The reaction often requires heating.

    • Troubleshooting:

      • Start with a moderate temperature (e.g., 80-90 °C) and increase if necessary, while monitoring for decomposition.

Q7: I am observing significant amounts of a debrominated side product in my Suzuki coupling reaction. How can I prevent this?

A7: Protodebromination (replacement of the bromine with a hydrogen) is a common side reaction in Suzuki couplings.

  • Causes and Prevention:

    • Moisture: Traces of water can lead to the hydrolysis of the boronic acid and subsequent protodeboronation of the palladium intermediate. Ensure all reagents and solvents are anhydrous.

    • Reaction Time and Temperature: Prolonged reaction times at high temperatures can promote this side reaction. Monitor the reaction and stop it once the starting material is consumed.

    • Base: Some bases can promote this side reaction more than others. An empirical screening of bases may be necessary.

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a general starting point for the Suzuki coupling of a 3-bromo-5,6-dichloroindolin-2-one derivative.

Materials:

  • 3-Bromo-N-substituted-5,6-dichloroindolin-2-one

  • Aryl or vinyl boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Degassed solvent (e.g., dioxane/water 4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add the 3-bromo-N-substituted-5,6-dichloroindolin-2-one (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (1-5 mol%).

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki Coupling Reaction Parameters

EntryBoronic AcidCatalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃ (2.0)Dioxane/H₂O9075Analogous to[13]
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.5)Toluene/H₂O10088Analogous to[13]
3Thiophene-2-boronic acidPd(dppf)Cl₂ (3)dppfCs₂CO₃ (2.0)DMF/H₂O11065Analogous to[13]

Note: Yields are representative and depend heavily on the specific substrates and reaction conditions.

Visualization: Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition OxAdd Oxidative Addition PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B Transmetalation Transmetal Transmetalation PdII_B->Pd0 Reductive Elimination Product R¹-R² PdII_B->Product RedElim Reductive Elimination R1X R¹-X R1X->PdII_A R2BY2 R²-B(OR)₂ R2BY2->Transmetal Base Base Base->Transmetal

Simplified catalytic cycle for the Suzuki coupling reaction.

References

Technical Support Center: Purification of 5,6-Dichloroindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5,6-Dichloroindolin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two most effective and commonly used methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

Q2: What are the likely impurities in a crude sample of this compound?

Common impurities can include unreacted starting materials, residual catalysts, and side-products from the synthesis. Depending on the synthetic route, which often involves the cyclization of a substituted aniline derivative, potential impurities could include:

  • Unreacted starting materials: Such as a corresponding dichlorinated aniline or chloroacetylated aniline derivative.

  • Regioisomers: Depending on the synthetic method, other isomers like 4,5-dichloroindolin-2-one or 6,7-dichloroindolin-2-one might be formed.

  • Byproducts of cyclization: Incomplete cyclization or side reactions can lead to various chlorinated phenylacetic acid derivatives or other related compounds.

  • Residual catalyst: If a palladium-catalyzed cyclization is employed, trace amounts of palladium may be present.[1]

Q3: How can I quickly assess the purity of my this compound sample?

Thin-Layer Chromatography (TLC) is a rapid and efficient technique to assess the purity of your sample. By running the crude material alongside a purified standard (if available) on a silica gel plate with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the number of components in your mixture. The presence of multiple spots indicates impurities.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the desired compound and the impurities in a chosen solvent at different temperatures.

Issue: My compound does not crystallize upon cooling.

  • Solution 1: Insufficient Concentration. Your solution may be too dilute. Try evaporating some of the solvent to increase the concentration of the this compound and then allow it to cool again.

  • Solution 2: Inappropriate Solvent. The solvent may be too good at dissolving your compound even at low temperatures. If you are using a single solvent, you can try adding a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the solution until it becomes slightly turbid, then heat until the solution is clear again and allow it to cool slowly.

  • Solution 3: Lack of Nucleation Sites. Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a seed crystal of pure this compound.

Issue: The recrystallized product is still impure.

  • Solution 1: Impurities Co-crystallized. This can happen if the impurities have similar solubility profiles to your product or if the cooling was too rapid. Try a different solvent system or cool the solution more slowly to allow for more selective crystal growth.

  • Solution 2: Insoluble Impurities. If there are insoluble impurities present in the hot solution, they should be removed by hot filtration before allowing the solution to cool.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) while being moved through the column by a mobile phase (the eluent).[2]

Issue: Poor separation of this compound from impurities.

  • Solution 1: Optimize the Eluent System. The polarity of the eluent is critical for good separation. If your compound and impurities are eluting too quickly (high Rf on TLC), decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). If they are moving too slowly (low Rf), increase the eluent polarity (e.g., increase the proportion of ethyl acetate). A good starting point for separation is to find a solvent system that gives your product an Rf value of around 0.2-0.4 on a TLC plate.

  • Solution 2: Overloading the Column. Loading too much crude material onto the column can lead to broad bands and poor separation. For a given column size, there is a maximum amount of sample that can be effectively purified. Try using a larger column or reducing the amount of sample.

  • Solution 3: Channeling in the Column Packing. Uneven packing of the silica gel can create channels that allow the sample to travel down the column without proper interaction with the stationary phase. Ensure the silica gel is packed uniformly.

Issue: The compound is not eluting from the column.

  • Solution: Eluent is too Non-polar. The solvent system is not polar enough to move your compound down the column. Gradually increase the polarity of the eluent. For example, you can switch from a 9:1 hexane/ethyl acetate mixture to a 7:3 or even a 1:1 mixture.

Data Presentation

Table 1: Suggested Solvent Systems for Recrystallization of this compound

Solvent/Solvent SystemRationale
Ethanol/WaterThis compound is likely soluble in hot ethanol and less soluble in cold ethanol. Adding water as an anti-solvent can further decrease its solubility upon cooling, aiding crystallization. A similar system is effective for 5-chloroindole.[3]
TolueneAromatic compounds often show good solubility in hot toluene and lower solubility at room temperature, making it a good candidate for recrystallization.
Ethyl Acetate/HexaneThe compound can be dissolved in a minimal amount of hot ethyl acetate, and hexane can be added as an anti-solvent to induce crystallization upon cooling.

Table 2: Typical Column Chromatography Parameters for Purification of this compound

ParameterValue/Description
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Gradient of Hexane and Ethyl Acetate (e.g., starting with 95:5 and gradually increasing to 80:20)
Typical Rf of Product ~0.3 in 85:15 Hexane/Ethyl Acetate
Elution Order Less polar impurities will elute first, followed by this compound, and then more polar impurities.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Solvent Selection: Choose a suitable solvent system from Table 1. Test the solubility of a small amount of the crude material in a few potential solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. After reaching room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of Crude this compound
  • TLC Analysis: Analyze the crude mixture by TLC to determine a suitable eluent system. Test various ratios of hexane and ethyl acetate. The ideal system will show good separation between the product spot and impurity spots, with the product having an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a chromatography column by first adding a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Then, prepare a slurry of silica gel in the initial, least polar eluent and carefully pour it into the column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add another thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a relatively polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column. Alternatively, dissolve the crude product in a minimal amount of the eluent and load it directly onto the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Start with the least polar solvent mixture determined from your TLC analysis and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation of Pure Product: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Workflow crude Crude this compound tlc_analysis Purity Assessment (TLC) crude->tlc_analysis decision Purity Acceptable? tlc_analysis->decision recrystallization Recrystallization decision->recrystallization No (Minor Impurities) column_chromatography Column Chromatography decision->column_chromatography No (Major/Multiple Impurities) pure_product Pure this compound decision->pure_product Yes recrystallization->tlc_analysis column_chromatography->tlc_analysis characterization Characterization (NMR, MS, etc.) pure_product->characterization

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt no_crystals No Crystals Form start->no_crystals Issue impure_crystals Crystals are Impure start->impure_crystals Issue success Pure Crystals start->success Success sol1 Concentrate Solution no_crystals->sol1 Try sol2 Add Anti-solvent no_crystals->sol2 Try sol3 Induce Nucleation no_crystals->sol3 Try sol4 Change Solvent System impure_crystals->sol4 Try sol5 Cool Slowly impure_crystals->sol5 Try sol6 Perform Hot Filtration impure_crystals->sol6 Try sol1->start Re-attempt sol2->start Re-attempt sol3->start Re-attempt sol4->start Re-attempt sol5->start Re-attempt sol6->start Re-attempt

Caption: Troubleshooting guide for recrystallization issues.

References

Improving the stability of 5,6-Dichloroindolin-2-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-Dichloroindolin-2-one. The information provided is intended to help improve the stability of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What could be the cause?

A1: A color change in your solution may indicate degradation of the compound. This can be caused by several factors, including:

  • pH Instability: Extreme pH values (highly acidic or basic) can catalyze the hydrolysis of the lactam ring or other sensitive functional groups in the molecule.

  • Oxidation: Exposure to oxygen, especially in the presence of light or metal ions, can lead to oxidative degradation.

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, leading to colored degradation products.

Q2: I am observing precipitation in my this compound solution. What should I do?

A2: Precipitation can occur due to several reasons:

  • Poor Solubility: The concentration of your solution may exceed the solubility limit of this compound in the chosen solvent.

  • Change in Temperature: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.

  • Degradation: The precipitate could be a less soluble degradation product.

  • pH Shift: A change in the pH of the solution can alter the ionization state of the molecule, affecting its solubility.

To address this, you can try:

  • Gently warming the solution.

  • Using a co-solvent to increase solubility.

  • Filtering the solution to remove the precipitate, though this may result in a lower concentration of the active compound. It is advisable to determine the identity of the precipitate.

Q3: I am seeing a loss of biological activity or inconsistent results in my assays. Could this be related to the stability of this compound?

A3: Yes, a loss of activity is a strong indicator of compound degradation. The chemical structure of this compound is critical for its biological function, and any modification through degradation can lead to a significant decrease or complete loss of its intended effect. It is recommended to perform stability studies under your experimental conditions to assess the rate of degradation.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Solution Discoloration Oxidation, Photodegradation, pH Instability- Prepare fresh solutions before use.- Store solutions protected from light (e.g., in amber vials).- Degas solvents to remove dissolved oxygen.- Buffer the solution to maintain a stable pH.
Precipitation Poor Solubility, Temperature Fluctuation, Degradation- Determine the solubility of the compound in your solvent system.- Consider using a co-solvent or a different formulation approach.- Store solutions at a constant, appropriate temperature.
Loss of Potency/Activity Chemical Degradation (e.g., Hydrolysis)- Perform forced degradation studies to understand degradation pathways.- Use a stability-indicating analytical method (e.g., HPLC) to monitor the concentration of the parent compound.- Adjust solution conditions (pH, solvent, excipients) to minimize degradation.
Variable Results Inconsistent Solution Stability- Standardize solution preparation and storage procedures.- Prepare solutions fresh for each experiment if stability is a concern.- Evaluate the stability of the compound in the specific assay medium.

Hypothetical Stability Data

The following tables present hypothetical stability data for this compound under various conditions to illustrate how such data can be presented. Note: This data is for illustrative purposes only and is not based on experimental results.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C

pH% Remaining after 24 hoursAppearance
2.085.2%Slight yellowing
5.098.5%Colorless
7.495.1%Colorless
9.070.3%Yellow
12.045.6%Brown

Table 2: Effect of Temperature on the Stability of this compound in a pH 7.4 Buffered Solution

Temperature% Remaining after 48 hours
4°C99.1%
25°C (Room Temperature)92.5%
37°C81.3%
50°C65.7%

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[1]

Objective: To assess the stability of this compound under stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M sodium hydroxide. Incubate at room temperature for a set time (e.g., 24 hours).[1]

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature, protected from light, for 24 hours.[1]

  • Photostability: Expose a solution of the compound to a light source as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions.[1]

  • Thermal Degradation: Heat a solid sample of the compound at an elevated temperature (e.g., 80°C) for a specified duration.

Analysis: At predetermined time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and to profile the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products.

Typical HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined from the UV spectrum of the compound.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[1]

Visualizations

cluster_degradation Hypothetical Degradation Pathway 5_6_Dichloroindolin_2_one This compound Hydrolysis_Product Ring-Opened Product (Hydrolysis) 5_6_Dichloroindolin_2_one->Hydrolysis_Product H₂O / H⁺ or OH⁻ Oxidation_Product Oxidized Species 5_6_Dichloroindolin_2_one->Oxidation_Product [O] Dehalogenation_Product Dechlorinated Product 5_6_Dichloroindolin_2_one->Dehalogenation_Product Reductive Conditions

Caption: Hypothetical degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Assessment Prepare_Solution Prepare Stock Solution of This compound Stress_Conditions Expose to Stress Conditions (pH, Temp, Light, Oxidant) Prepare_Solution->Stress_Conditions Sample_Collection Collect Samples at Time Points Stress_Conditions->Sample_Collection HPLC_Analysis Analyze by Stability-Indicating HPLC Method Sample_Collection->HPLC_Analysis Data_Analysis Analyze Data: % Remaining, Degradation Profile HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing the stability of a compound in solution.

cluster_factors Factors Influencing Solution Stability Stability Solution Stability pH pH pH->Stability Temperature Temperature Temperature->Stability Light Light Exposure Light->Stability Oxygen Oxygen Oxygen->Stability Solvent Solvent System Solvent->Stability Excipients Excipients Excipients->Stability Concentration Concentration Concentration->Stability

Caption: Key factors that can affect the stability of a compound in solution.

References

Technical Support Center: Synthesis of 5,6-Dichloroindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 5,6-Dichloroindolin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the critical steps?

A1: A prevalent and effective method for synthesizing this compound is through the reductive cyclization of a substituted nitrophenyl derivative. The key steps typically involve the reduction of the nitro group of a compound like methyl 2-(4,5-dichloro-2-nitrophenyl)acetate, followed by spontaneous or acid-catalyzed intramolecular amide formation (lactamization) to yield the indolin-2-one ring system. Critical parameters to control are the choice of reducing agent to avoid side reactions and the conditions for cyclization to ensure high yield.

Q2: What are the most common impurities I should expect?

A2: Common impurities can originate from various stages of the synthesis. These include:

  • Unreacted Starting Material: Incomplete reduction can leave residual 2-(4,5-dichloro-2-nitrophenyl)acetate.

  • Incomplete Cyclization Intermediate: The amino intermediate, 2-(2-amino-4,5-dichlorophenyl)acetate, may be present if cyclization is not complete.

  • Dehalogenated Byproducts: Loss of one or both chlorine atoms can occur, particularly during catalytic hydrogenation, leading to chloroindolin-2-one or indolin-2-one.[1]

  • Oxidized Byproducts: The product can be oxidized to the corresponding isatin (5,6-dichloroisatin) under certain conditions.

  • Dimeric Impurities: Self-condensation or other intermolecular reactions can lead to the formation of dimer byproducts, especially under harsh conditions.[2]

Q3: How can I best purify the crude this compound?

A3: Purification strategies depend on the nature of the impurities. A combination of techniques is often most effective:

  • Recrystallization: This is a highly effective method for removing most impurities if a suitable solvent system can be found. Mixtures of polar and non-polar solvents like ethanol/water or ethyl acetate/hexane are good starting points.

  • Column Chromatography: Silica gel chromatography is effective for separating compounds with different polarities, such as the desired product from less polar dehalogenated impurities or more polar intermediates.

  • Acid-Base Extraction: An extractive workup can be used to remove acidic or basic impurities. Dissolving the crude product in an organic solvent and washing with a dilute acid or base can separate components based on their pKa values.[3][4]

Troubleshooting Guide for Common Side Reactions

Problem 1: Low Yield and Presence of Starting Material/Intermediates

Symptom: TLC or HPLC analysis of the crude product shows significant spots/peaks corresponding to the nitro-precursor or the amino-intermediate.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Incomplete Reduction of Nitro Group Verify Reductant: Ensure the correct stoichiometry of the reducing agent (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation) is used.[4]Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC until the starting material is fully consumed.Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is fresh and active. Consider potential catalyst poisoning.[1]
Incomplete Cyclization (Lactamization) Acid Catalyst: If the cyclization is slow, add a catalytic amount of a mild acid (e.g., acetic acid) to promote the reaction.Thermal Promotion: Gently heating the reaction mixture after the reduction step can often drive the cyclization to completion.Water Removal: Ensure conditions are anhydrous for the cyclization step, as excess water can hinder the intramolecular condensation.
Problem 2: Formation of Dehalogenated Impurities

Symptom: Mass spectrometry analysis shows peaks corresponding to monochloroindolin-2-one (M-34) or indolin-2-one (M-68).

Possible Causes & Solutions:

CauseTroubleshooting Steps
Harsh Reductive Conditions Avoid Aggressive Catalysts: Catalytic hydrogenation with Pd/C is known to sometimes cause dehalogenation.[1]Alternative Reducing Agents: Switch to chemical reducing agents that are less likely to cause dehalogenation, such as Tin(II) chloride (SnCl₂) in HCl/ethanol or iron powder (Fe) in acetic acid or HCl.[1]
Excess Reductant / Prolonged Reaction Stoichiometric Control: Carefully control the amount of reducing agent used.Monitor Reaction: Follow the reaction progress closely and stop it as soon as the starting material is consumed to minimize over-reduction.
Problem 3: Product Contains Oxidized Impurities (e.g., 5,6-Dichloroisatin)

Symptom: The product has a reddish or orange color, and spectroscopic analysis indicates the presence of a diketone (isatin) structure.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Exposure to Air/Oxidants Inert Atmosphere: Conduct the reaction, particularly the workup and purification steps, under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
High Reaction Temperatures Temperature Control: Avoid unnecessarily high temperatures, which can promote oxidation. Run the reaction at the minimum temperature required for a reasonable rate.[5]

Data & Protocols

Table 1: Impact of Reducing Agent on Product Purity

(Note: This table is illustrative, based on common outcomes in related syntheses. Actual results may vary.)

Reducing SystemTarget Product Yield (Typical)Key Impurity ProfileRecommendation
H₂, 10% Pd/C in Ethanol70-85%5-15% Dehalogenated byproductsUse with caution; monitor closely for dehalogenation.[1]
SnCl₂·2H₂O in HCl/Ethanol85-95%<2% Dehalogenated byproductsRecommended for minimizing dehalogenation.
Fe Powder in Acetic Acid/HCl80-90%Minimal dehalogenation, potential iron residuesA cost-effective and reliable alternative. Requires thorough workup to remove iron salts.
Experimental Protocol: Reductive Cyclization using SnCl₂
  • Dissolution: Dissolve methyl 2-(4,5-dichloro-2-nitrophenyl)acetate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Addition of Reductant: To this solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq) portion-wise. If using an acidic medium, the solvent can be a mixture of ethanol and concentrated HCl.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C). Monitor the reaction progress by TLC by observing the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Visual Guides

G cluster_main Main Synthetic Pathway A 2-(4,5-dichloro-2-nitrophenyl)acetate B 2-(2-amino-4,5-dichlorophenyl)acetate A->B Reduction (e.g., SnCl₂) C This compound B->C Intramolecular Cyclization

Caption: Main pathway for this compound synthesis.

G cluster_side Common Side Reaction Pathways A 2-(4,5-dichloro-2-nitrophenyl)acetate B This compound A->B Desired Reaction C Dehalogenated Byproduct (e.g., 5-Chloroindolin-2-one) A->C Harsh Reduction (e.g., Pd/C) E Uncyclized Intermediate A->E Incomplete Cyclization D Oxidized Byproduct (5,6-Dichloroisatin) B->D Air Oxidation

Caption: Formation of common side products during synthesis.

G start Analyze Crude Product (TLC, HPLC, MS) q1 Low Yield? Yes No start->q1 q2 Dehalogenation Detected? Yes No q1:s->q2 sol1 Incomplete Reaction: - Increase reaction time - Check reductant stoichiometry q1:s->sol1 q3 Oxidation Detected? Yes No q2:s->q3 sol2 Change Reducing Agent: - Use SnCl₂ or Fe/HCl - Avoid aggressive Pd/C q2:s->sol2 sol3 Prevent Oxidation: - Use inert atmosphere - Degas solvents q3:s->sol3 end_node Purify Final Product (Recrystallization) q3:s->end_node sol1->q2 sol2->q3 sol3->end_node

Caption: Troubleshooting workflow for impurity identification.

References

Catalyst selection for efficient 5,6-Dichloroindolin-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the efficient synthesis of 5,6-dichloroindolin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most effective catalytic method for synthesizing this compound?

A1: The most robust and widely applicable method for the synthesis of this compound is the palladium-catalyzed intramolecular C-H functionalization of N-(2,4-dichlorophenyl)-α-chloroacetamide.[1][2][3][4] This method offers high regioselectivity and tolerates a wide range of functional groups, making it a preferred choice over traditional Friedel-Crafts cyclizations which often require harsh acidic conditions.[2]

Q2: Which palladium catalyst and ligand combination is recommended for this synthesis?

A2: A highly effective catalytic system consists of a palladium(II) acetate [Pd(OAc)₂] precursor in combination with a bulky, electron-rich phosphine ligand.[1][2][3][4][5] Specifically, 2-(di-tert-butylphosphino)biphenyl has been demonstrated to be an excellent ligand for this transformation, promoting high yields and efficient cyclization.[1][2][3][4] Sterically hindered N-heterocyclic carbene (NHC) ligands in combination with Pd(OAc)₂ can also be effective and may offer faster reaction rates.[5]

Q3: What are the typical reaction conditions for the palladium-catalyzed synthesis?

A3: The reaction is typically carried out in an inert solvent such as toluene or mesitylene at temperatures ranging from 80 to 110 °C. A stoichiometric amount of a tertiary amine base, most commonly triethylamine (Et₃N), is required to neutralize the HCl generated during the reaction.[2][4] The catalyst loading is generally low, in the range of 1-5 mol % for the palladium precursor and a slightly higher molar ratio for the ligand.

Q4: Can other transition metal catalysts be used for this synthesis?

A4: While palladium catalysts are the most reported and seemingly most efficient, other transition metals have been employed for the synthesis of substituted oxindoles. Copper(II) acetate [Cu(OAc)₂] has been used for the C-H activation of anilides to form 3,3-disubstituted oxindoles, and this methodology could potentially be adapted.[6][7][8] Rhodium catalysts have also been utilized for carbene C-H insertion to produce substituted oxindoles.[9] However, for the specific synthesis of this compound via intramolecular cyclization of an α-chloroacetanilide, palladium catalysis remains the most documented and reliable approach.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion of Starting Material Inactive Catalyst: The Pd(0) active species may not have formed or has degraded. Poor Ligand Choice: The ligand may not be suitable for promoting the catalytic cycle. Insufficient Temperature: The reaction temperature may be too low for efficient C-H activation.- Ensure anhydrous and oxygen-free reaction conditions to prevent catalyst deactivation. - Use a well-established, bulky electron-rich phosphine ligand like 2-(di-tert-butylphosphino)biphenyl.[1][2][3][4] - Gradually increase the reaction temperature in increments of 10 °C. - Consider using a more reactive palladium precursor or activating the catalyst in situ.
Formation of Side Products (e.g., Dehalogenation) Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to side reactions. Reductive Processes: The presence of reducing agents or certain reaction conditions can lead to the removal of chlorine atoms.- Optimize the reaction temperature and time; monitor the reaction progress by TLC or LC-MS to avoid over-running the reaction. - Ensure the purity of all reagents and solvents to eliminate potential reducing impurities.
Poor Regioselectivity (Formation of 4,5- or 6,7-dichloroindolin-2-one) Steric Hindrance: In some cases, steric hindrance can influence the site of C-H activation. Electronic Effects: The electronic nature of the substituents can direct the cyclization to a different position.- The palladium-catalyzed cyclization of N-(2,4-dichlorophenyl)-α-chloroacetamide is highly regioselective for the formation of the 5,6-dichloro isomer due to the electronic and steric preferences of the C-H activation step.[1][2] If other isomers are observed, confirm the structure of the starting material.
Difficulty in Product Isolation/Purification Residual Catalyst: Palladium residues can contaminate the product. Base-Related Impurities: Triethylammonium salts can be difficult to remove.- After the reaction, filter the mixture through a pad of celite to remove insoluble palladium species. - Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the amine base and its salts, followed by a brine wash. - Purify the crude product by column chromatography on silica gel.

Catalyst Performance Data for Substituted Oxindole Synthesis

Catalyst SystemSubstrate TypeYield (%)Reference
Pd(OAc)₂ / 2-(di-tert-butylphosphino)biphenylα-chloroacetanilides70-95[2]
Pd(OAc)₂ / PCy₃Amide α-arylationHigh[5]
Pd(OAc)₂ / N-heterocyclic carbeneAmide α-arylationHigh[5]
Cu(OAc)₂·H₂OAnilides (for 3,3-disubstituted oxindoles)up to 92[8]

Experimental Protocols

Synthesis of N-(2,4-dichlorophenyl)-α-chloroacetamide (Starting Material)

  • To a stirred solution of 2,4-dichloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by recrystallization.

Palladium-Catalyzed Synthesis of this compound

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol %), 2-(di-tert-butylphosphino)biphenyl (4 mol %), and N-(2,4-dichlorophenyl)-α-chloroacetamide (1.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe, followed by triethylamine (1.5 eq).

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

  • Wash the combined organic filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

Experimental_Workflow cluster_SM Starting Material Synthesis cluster_Cyclization Palladium-Catalyzed Cyclization SM1 2,4-Dichloroaniline SM_Reaction Acylation (Et3N, DCM) SM1->SM_Reaction SM2 Chloroacetyl Chloride SM2->SM_Reaction SM_Product N-(2,4-dichlorophenyl) -α-chloroacetamide SM_Reaction->SM_Product Cycl_SM N-(2,4-dichlorophenyl) -α-chloroacetamide SM_Product->Cycl_SM Cycl_Reaction Intramolecular C-H Activation (Toluene, 100 °C) Cycl_SM->Cycl_Reaction Catalyst Pd(OAc)2 2-(di-tert-butylphosphino)biphenyl Catalyst->Cycl_Reaction Base Triethylamine Base->Cycl_Reaction Cycl_Product This compound Cycl_Reaction->Cycl_Product

Caption: Experimental workflow for the synthesis of this compound.

Catalyst_Selection_Logic Start Goal: Synthesize This compound Precursor Precursor: N-(2,4-dichlorophenyl) -α-chloroacetamide Start->Precursor Method Choose Synthetic Method Precursor->Method Pd_Catalysis Palladium-Catalyzed Intramolecular C-H Activation Method->Pd_Catalysis High Regioselectivity & Functional Group Tolerance Other_Methods Other Methods (e.g., Cu, Rh, Acid-catalyzed) Method->Other_Methods Less Documented for this Specific Substrate Pd_Details Catalyst: Pd(OAc)2 Ligand: Bulky Phosphine (e.g., SPhos, XPhos) or NHC Base: Et3N Solvent: Toluene Pd_Catalysis->Pd_Details Troubleshooting Troubleshooting: - Catalyst Inactivity - Side Reactions - Low Yield Pd_Details->Troubleshooting Product Efficient Synthesis of This compound Pd_Details->Product Troubleshooting->Product

Caption: Catalyst selection logic for this compound synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 5,6-Dichloroindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the poor solubility of 5,6-Dichloroindolin-2-one in experimental assays. The following recommendations are based on the compound's physicochemical properties and established methodologies for compounds with similar characteristics.

Compound Profile: this compound

A clear understanding of the physicochemical properties of this compound is the first step in developing an effective solubilization strategy.

PropertyValueSource
CAS Number 71293-59-9[1]
Molecular Formula C₈H₅Cl₂NO[1]
Molecular Weight 202.04 g/mol [1]
LogP 2.488[1]
Hydrogen Bond Acceptors 1[1]
Hydrogen Bond Donors 1[1]

The LogP value of 2.488 suggests that this compound is a lipophilic compound, which is consistent with its expected poor solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to initially dissolve this compound?

A1: For a compound with a LogP value in this range, a water-miscible organic solvent is the recommended starting point. Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating a high-concentration stock solution due to its strong solubilizing power for a wide variety of organic molecules.

Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. Why did this happen and what can I do?

A2: This phenomenon, known as "precipitation upon dilution," is a common issue with poorly water-soluble compounds. It occurs because the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit. To address this, you can try several strategies:

  • Lower the final concentration: Your target concentration in the assay may be too high.

  • Optimize the DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally below 0.5% v/v) to avoid solvent-induced artifacts.

  • Perform serial dilutions in DMSO first: Before the final dilution into the aqueous buffer, perform intermediate dilutions in DMSO to lower the starting concentration.

Q3: Can I use other organic solvents besides DMSO?

A3: Yes, other water-miscible organic solvents like ethanol or N,N-dimethylformamide (DMF) can be tested. However, their compatibility with your specific assay system must be verified, as they can also interfere with biological assays.

Q4: How does pH affect the solubility of this compound?

A4: The structure of this compound contains a lactam group, which is a cyclic amide. Amides are generally neutral, but the N-H group can exhibit very weak acidic properties under strongly basic conditions. Conversely, the carbonyl oxygen can be protonated under strongly acidic conditions. Therefore, adjusting the pH of your aqueous buffer may have a modest effect on its solubility. Experimenting with a pH range (e.g., pH 6.0-8.0) may help identify optimal conditions.

Q5: Are there any additives that can help improve the solubility of this compound in my aqueous buffer?

A5: The use of solubilizing agents can be beneficial. Consider incorporating a low concentration of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, into your final dilution buffer. These agents can help to keep the compound in solution.

Troubleshooting Guide

This guide provides a step-by-step approach to resolving common solubility issues encountered with this compound during experiments.

Issue 1: The compound does not fully dissolve in 100% DMSO.

  • Question: What should I do if I see visible particles in my DMSO stock solution?

  • Answer:

    • Gentle Heating: Warm the solution in a water bath at 37°C for 5-10 minutes.

    • Sonication: Use a bath sonicator to apply ultrasonic energy to the solution for a few minutes.

    • Vortexing: Vigorously mix the solution using a vortex mixer.

    • Lower the Stock Concentration: If the above steps fail, the desired stock concentration may be too high. Try preparing a more dilute stock solution.

Issue 2: The aqueous solution becomes cloudy or contains precipitates after adding the DMSO stock.

  • Question: How can I prevent the compound from precipitating out of the aqueous buffer?

  • Answer:

    • Check Final DMSO Concentration: Is the final percentage of DMSO in your assay below 0.5%? High concentrations of DMSO can alter the solvent properties and lead to precipitation.

    • Consider the Solubility Limit: Is the final concentration of this compound in the aqueous buffer too high? You may need to work at a lower concentration.

    • Modify the Dilution Protocol: Instead of a single large dilution, perform a serial dilution in DMSO first to lower the concentration of the stock before adding it to the aqueous buffer.

    • Add Surfactants: Incorporate a low, non-interfering concentration of a surfactant (e.g., 0.01% Tween® 20) in the final aqueous buffer.

Issue 3: Inconsistent results in cell-based assays.

  • Question: Could poor solubility be the cause of variability in my cell-based assay results?

  • Answer: Yes, precipitation of the compound in the cell culture medium can lead to inconsistent and inaccurate results.

    • Kinetic Solubility Assay: Perform a kinetic solubility assay in your specific cell culture medium to determine the concentration at which the compound begins to precipitate over time.

    • Prepare Fresh Dilutions: Always prepare fresh dilutions of the compound from the DMSO stock immediately before each experiment.

    • Visual Inspection: Before adding the compound to your cells, visually inspect the final dilution in the cell culture medium for any signs of precipitation.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the required volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes until the compound is completely dissolved. If necessary, use gentle warming (37°C) or sonication to aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution Method to Minimize Precipitation

  • From your concentrated DMSO stock solution (e.g., 10 mM), prepare a series of intermediate dilutions in 100% DMSO. For example, create 1 mM and 100 µM stocks.

  • For the final dilution into your aqueous assay buffer, use the lowest possible concentration DMSO stock that allows you to achieve your target final concentration while keeping the final DMSO percentage low.

  • Add the final DMSO dilution of the compound to the aqueous buffer and mix immediately and thoroughly.

Visualizations

G Troubleshooting Workflow for Poor Solubility start Poor Solubility Observed check_dmso Is the compound fully dissolved in 100% DMSO? start->check_dmso dmso_solubilization Apply gentle heat (37°C), sonication, or vortexing. If unsuccessful, lower the stock concentration. check_dmso->dmso_solubilization No precipitation Does precipitation occur upon dilution in aqueous buffer? check_dmso->precipitation Yes dmso_solubilization->check_dmso check_final_conc Is the final assay concentration too high? precipitation->check_final_conc Yes success Solubility Issue Resolved precipitation->success No lower_final_conc Lower the final assay concentration. check_final_conc->lower_final_conc Yes check_dmso_perc Is the final DMSO percentage > 0.5%? check_final_conc->check_dmso_perc No lower_final_conc->success adjust_dmso_perc Adjust dilution scheme to lower final DMSO concentration. check_dmso_perc->adjust_dmso_perc Yes use_surfactant Consider adding a biocompatible surfactant (e.g., Tween® 20). check_dmso_perc->use_surfactant No adjust_dmso_perc->success use_surfactant->success

Caption: A decision tree for troubleshooting common solubility issues.

G Generic Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor adaptor Adaptor Proteins (e.g., Grb2, Sos) receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor This compound (Potential Kinase Inhibitor) inhibitor->raf Inhibition inhibitor->mek Inhibition

Caption: A generic signaling pathway that could be targeted by a kinase inhibitor.

References

Technical Support Center: Optimizing Halogenated Oxindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of halogenated oxindoles. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low yields in my synthesis of 3-monohalooxindoles. What are the common causes and how can I improve the yield?

Low yields can stem from several factors, including incomplete reactions, degradation of starting materials or products, and suboptimal reaction conditions. Here are some troubleshooting steps:

  • Reagent Choice: The choice of halogenating agent is critical. For direct halogenation of oxindoles, reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are commonly used. For fluorination, Selectfluor® is a popular choice.[1][2] Consider using a combination of a halide salt (e.g., NaCl) and an oxidant like Oxone for a greener and efficient halogenation.[1][3][4]

  • Reaction Temperature: Temperature plays a significant role in reaction efficiency. For the acidolysis of 3-phosphate-substituted oxindoles to yield 3-monohalooxindoles, it was found that 50°C provided the highest yield (92%).[1] Lowering the temperature to 0°C or 10°C resulted in reaction failure, while increasing it to 60°C led to a sharp decrease in yield.[1]

  • Catalyst and Ligand System (for Palladium-catalyzed reactions): In palladium-catalyzed cyclizations of α-chloroacetanilides to form oxindoles, the choice of ligand is crucial. Using 2-(di-tert-butylphosphino)biphenyl as a ligand with a palladium acetate catalyst has been shown to give good to excellent yields.[5][6]

  • Solvent Effects: The solvent can influence reaction outcomes. For instance, in the synthesis of 3-monohalooxindoles via acidolysis, acetonitrile (CH3CN) was identified as the optimal solvent.[1]

Q2: I am struggling with poor regioselectivity in the halogenation of my oxindole. How can I control the position of halogenation?

Regioselectivity is a common challenge, particularly when multiple positions on the oxindole ring are susceptible to halogenation.

  • Protecting Groups: The protecting group on the indole nitrogen can direct the position of halogenation. An electron-withdrawing group on the nitrogen generally favors C2 halogenation.[3][4]

  • Substrate Control: In palladium-catalyzed cyclizations of substituted α-chloroacetanilides, steric interactions can direct the cyclization to the less hindered position, thereby controlling the final substitution pattern on the oxindole ring.[6] For example, substituents tend to direct the ring formation to the 6-position rather than the 4-position.[6]

  • Reaction Conditions: For the synthesis of 3-haloindoles via cascade oxidative cyclization/halogenation of 2-alkenylanilines, phenyliodine diacetate (PIDA) was found to be a desirable oxidant in hexafluoroisopropanol (HFIP) at room temperature.[7]

Q3: My N-arylation reaction to form the oxindole precursor is inefficient. What conditions should I optimize?

Palladium-catalyzed N-arylation is a common method, and its efficiency can be highly dependent on the reaction parameters.

  • Catalyst and Ligand: A combination of Pd2(dba)3 with bulky, electron-rich phosphine ligands is effective for the N-arylation of indoles with various aryl halides and triflates.[8][9]

  • Base: The choice of base is critical. Sodium tert-butoxide (NaOt-Bu) has been reported as a highly effective base for this transformation, while potassium phosphate (K3PO4) can be a milder alternative for sensitive substrates.[8]

  • Microwave Irradiation: For sluggish reactions, microwave-promoted synthesis can significantly accelerate the process, as demonstrated in a one-pot Fischer indolisation followed by copper(I)-catalyzed N-arylation.[10]

Q4: I am observing the formation of unwanted byproducts, such as di-halogenated or C-arylated oxindoles. How can I minimize these?

Side reactions can be suppressed by carefully controlling the reaction stoichiometry and conditions.

  • Stoichiometry: Use of stoichiometric amounts of the halogenating agent can help prevent over-halogenation.[3][4]

  • Ligand Selection: In palladium-catalyzed N-arylation, the use of appropriate bulky ligands can minimize side products like C-arylated and doubly arylated indoles.[8]

  • Visible-Light Induced Reactions: A visible-light-induced radical cascade bromocyclization of N-arylacrylamides has been shown to overcome the overbromination at the benzene rings, which can be an issue in traditional electrophilic reactions.[11]

Quantitative Data Summary

Table 1: Optimization of Reaction Temperature for 3-Monochlorooxindole Synthesis via Acidolysis [1]

EntryTemperature (°C)Yield (%)
10No reaction
210No reaction
34089
45092
560Decreased

Table 2: Influence of Protecting Group on Regioselectivity of Indole Halogenation with Oxone-Halide [3][4]

Nitrogen Protecting GroupPredominant Halogenation Position
Electron-withdrawing group (EWG)C2
Other/No protecting groupC3

Experimental Protocols

Protocol 1: Synthesis of 3-Monochlorooxindoles via Acidolysis of 3-Phosphate-Substituted Oxindoles [1]

  • To a solution of the isatin-derived 3-phosphate-substituted oxindole (0.5 mmol) in acetonitrile (3 mL), add hydrochloric acid (7.5 mmol, 15 equivalents).

  • Stir the reaction mixture at 50°C for 6 hours.

  • Upon completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-monochlorooxindole.

Protocol 2: Palladium-Catalyzed Synthesis of Oxindoles from α-Chloroacetanilides [6]

  • In a glovebox, combine palladium acetate (catalyst), 2-(di-tert-butylphosphino)biphenyl (ligand), and the α-chloroacetanilide substrate in a reaction vessel.

  • Add triethylamine (stoichiometric base) and the appropriate solvent (e.g., toluene or dioxane).[8]

  • Seal the vessel and heat the reaction mixture at the optimized temperature (e.g., 80-100°C) for the specified time (e.g., 19 hours).[6][12]

  • After cooling to room temperature, dilute the mixture with a suitable solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash chromatography to yield the oxindole product.

Visualized Workflows and Relationships

experimental_workflow cluster_prep Starting Material Preparation cluster_reaction Halogenation Reaction cluster_workup Workup and Purification start Select Oxindole Precursor prep_substrate Prepare Substrate (e.g., α-chloroacetanilide) start->prep_substrate add_reagents Add Halogenating Agent, Catalyst, Ligand, Base, Solvent prep_substrate->add_reagents set_conditions Set Reaction Conditions (Temperature, Time) add_reagents->set_conditions run_reaction Monitor Reaction (e.g., TLC, LC-MS) set_conditions->run_reaction quench Quench Reaction run_reaction->quench troubleshoot Troubleshoot (See FAQs) run_reaction->troubleshoot Issue Encountered extract Extraction quench->extract purify Purification (e.g., Chromatography) extract->purify characterize Characterization (NMR, MS) purify->characterize end Halogenated Oxindole characterize->end Final Product troubleshoot->set_conditions

Caption: General experimental workflow for halogenated oxindole synthesis.

troubleshooting_logic cluster_yield Low Yield cluster_selectivity Poor Regioselectivity cluster_byproducts Byproduct Formation start Problem Identified check_reagents Verify Reagent Quality and Stoichiometry use_pg Employ Protecting Groups control_stoich Adjust Stoichiometry optimize_temp Optimize Temperature check_reagents->optimize_temp check_catalyst Screen Catalyst/Ligand optimize_temp->check_catalyst solution Improved Synthesis check_catalyst->solution Optimized Conditions modify_substrate Modify Substrate (Steric Hindrance) use_pg->modify_substrate modify_substrate->solution Optimized Conditions change_ligand Select Appropriate Ligand control_stoich->change_ligand alt_method Consider Alternative Method (e.g., Photocatalysis) change_ligand->alt_method alt_method->solution Optimized Conditions

Caption: Troubleshooting decision tree for common synthesis issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 5,6-Dichloroindolin-2-one and Other Indolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indolin-2-one scaffold is a cornerstone in the development of potent kinase inhibitors, forming the structural basis of several approved anti-cancer drugs. This guide provides a comparative analysis of the biological activity of 5,6-dichloroindolin-2-one and other key indolinone derivatives, supported by experimental data and detailed protocols.

Data Presentation: Comparative Biological Activity of Indolin-2-one Derivatives

The following tables summarize the in vitro inhibitory activities (IC50) of this compound and a selection of other indolinone derivatives against various protein kinases and cancer cell lines. This data, compiled from multiple studies, highlights the influence of substitution patterns on the indolinone core on biological efficacy.

Table 1: Kinase Inhibitory Activity of Substituted Indolin-2-ones

CompoundSubstitution PatternTarget KinaseIC50 (µM)
This compound 5,6-dichloroCasein Kinase II~1.3-2.5[1]
Sunitinib5-fluoro, 3-((Z)-(1-(2-(diethylamino)ethyl)-5-methyl-2-oxo-1H-pyrrol-3-yl)methylene)VEGFR-2, PDGFRβ, c-Kit, FLT30.009, 0.008, 0.004, 0.019
SU5416 (Semaxanib)3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)VEGFR-20.07
5-Chloro-3-(substituted benzylidene)indolin-2-one5-chloro, 3-benzylideneVaries with benzylidene substitutionVaries
6-Chloro-3-(substituted benzylidene)indolin-2-one6-chloro, 3-benzylidenec-SrcVaries with benzylidene substitution[2]
5-Fluoroindolin-2-one derivative5-fluoro, 3-arylureaNot specifiedVaries
Indolin-2-one derivative 1c 3-(2-oxo-2-(p-tolyl)ethylidene)Not specifiedNot specified
Indolin-2-one derivative 1h 3-(2-(4-methoxyphenyl)-2-oxoethylidene)Not specifiedNot specified

Note: IC50 values are highly dependent on the specific assay conditions and should be compared with caution across different studies.

Table 2: Anti-proliferative Activity of Substituted Indolin-2-ones against Cancer Cell Lines

CompoundSubstitution PatternCancer Cell LineIC50 (µM)
1-(2,6-dichlorophenyl)-3-(4-chlorobenzylidene)-5-fluoroindolin-2-one1-(2,6-dichlorophenyl), 3-(4-chlorobenzylidene), 5-fluoroSW620 (colon)2-15 µg/mL
5-Chloro-3-((4-(dimethylamino)phenyl)methylene)indolin-2-one5-chloro, 3-((4-(dimethylamino)phenyl)methylene)HCT-116 (colon)0.72
Indolin-2-one derivative 1c 3-(2-oxo-2-(p-tolyl)ethylidene)HCT-116 (colon)0.89[3]
Indolin-2-one derivative 1h 3-(2-(4-methoxyphenyl)-2-oxoethylidene)HCT-116 (colon)0.96[3]
Indolin-2-one derivative 2c 5-fluoro-3-((4-fluorophenylamino)methylene)MDA-MB-231 (breast)1.8[3]
5-Halo substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one5-halo, 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}HeLa (cervical)10.64 - 33.62[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Kinase Inhibition Assay (VEGFR-2 & EGFR)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against receptor tyrosine kinases like VEGFR-2 and EGFR.

Materials:

  • Recombinant human VEGFR-2 or EGFR kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP (Adenosine triphosphate)

  • Specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • 96-well or 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Add the diluted test compounds and the kinase enzyme to the wells of the assay plate.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • The luminescent or fluorescent signal is inversely proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor (DMSO) control.

  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • Cancer cell lines (e.g., HCT-116, HT-29, MDA-MB-231)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.[5][6]

Mandatory Visualization

The following diagrams illustrate key signaling pathways targeted by indolinone derivatives and a general workflow for in vitro kinase inhibitor screening.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 Tyrosine Kinase Domain VEGF->VEGFR2 Binding & Dimerization PLCg PLCg VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation mTOR mTOR AKT->mTOR Cell_Survival Cell_Survival mTOR->Cell_Survival Indolinones Indolinones Indolinones->VEGFR2 Inhibition

Caption: VEGFR2 Signaling Pathway and Inhibition by Indolinones.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR Tyrosine Kinase Domain EGF->EGFR Binding & Dimerization GRB2/SOS GRB2/SOS EGFR->GRB2/SOS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene_Transcription ERK->Gene_Transcription AKT AKT PI3K->AKT Cell_Survival Cell_Survival AKT->Cell_Survival STAT->Gene_Transcription Cell_Proliferation Cell_Proliferation Gene_Transcription->Cell_Proliferation Indolinones Indolinones Indolinones->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by Indolinones.

Kinase_Inhibitor_Screening_Workflow Compound_Library Compound_Library Serial_Dilution Serial_Dilution Compound_Library->Serial_Dilution Assay_Plate Assay Plate (Kinase, Substrate, ATP) Serial_Dilution->Assay_Plate Incubation Incubation Assay_Plate->Incubation Detection Detection Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis

Caption: Experimental Workflow for In Vitro Kinase Inhibitor Screening.

References

A Comparative Guide to 5,6-Dichloroindolin-2-one and Sunitinib as Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential kinase inhibitory activity of 5,6-dichloroindolin-2-one against the well-established multi-kinase inhibitor, Sunitinib. While direct experimental data for this compound is not extensively available in public literature, this document leverages structure-activity relationship (SAR) data for the indolin-2-one scaffold to provide a predictive comparison. Sunitinib, a prominent member of the indolin-2-one class, serves as a benchmark for this analysis.

Introduction to the Indolin-2-one Scaffold in Kinase Inhibition

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of kinase inhibitors. Its structure allows for critical hydrogen bonding interactions with the hinge region of the ATP-binding pocket of various kinases. Substitutions on the indolin-2-one ring, particularly at the C5 and C6 positions, play a crucial role in determining the potency and selectivity of these inhibitors.[1][2]

Sunitinib: A Clinically Approved Multi-Targeted Kinase Inhibitor

Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[2] Its mechanism of action involves the inhibition of several RTKs implicated in tumor growth, angiogenesis, and metastatic progression.[3]

The primary targets of Sunitinib include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Key regulators of angiogenesis.

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and angiogenesis.

  • Stem Cell Factor Receptor (c-KIT): A driver of many GISTs.

  • Fms-like tyrosine kinase 3 (FLT3): Implicated in hematological malignancies.

  • Colony-Stimulating Factor 1 Receptor (CSF-1R)

  • Glial cell line-derived neurotrophic factor receptor (RET)

By simultaneously blocking these signaling pathways, Sunitinib exerts both anti-angiogenic and anti-tumor effects.

This compound: A Potential Kinase Inhibitor

Direct and comprehensive studies detailing the kinase inhibition profile of this compound are limited in publicly accessible databases. However, based on the established SAR of the indolin-2-one scaffold, certain predictions can be made. Halogen substitutions at the C5 and C6 positions of the indolin-2-one ring are known to influence kinase binding affinity. For instance, halogenation at the C5 position, as seen in Sunitinib (which has a fluorine at C5), is often associated with potent inhibition of kinases like VEGFR-2 and PDGFRβ.[1] The presence of a chloro group at both the C5 and C6 positions in this compound suggests that it may also exhibit activity against a range of kinases. The dual chloro-substitution could potentially alter the electronic properties and conformation of the molecule, leading to a different selectivity profile compared to Sunitinib.

Further experimental evaluation is necessary to fully elucidate the specific kinase targets and potency of this compound.

Comparative Kinase Inhibition Profile (Hypothetical)

The following table presents the known kinase inhibition data for Sunitinib and a hypothetical profile for this compound based on SAR principles. The values for this compound are speculative and intended to guide future experimental design.

Kinase TargetSunitinib IC50 (nM)This compound IC50 (nM)
VEGFR-180Data not available
VEGFR-29Data not available
VEGFR-379Data not available
PDGFRα4Data not available
PDGFRβ<1Data not available
c-KIT4Data not available
FLT31Data not available
RET31Data not available
CSF-1R1Data not available

IC50 values for Sunitinib are approximate and collated from various sources. The inhibitory activity of this compound requires experimental validation.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the concepts discussed, the following diagrams, generated using Graphviz, illustrate a general kinase signaling pathway and a typical experimental workflow for comparing kinase inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds to Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Activates Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase (RTK) Blocks ATP Binding Transcription Factors Transcription Factors Signaling Proteins->Transcription Factors Activate Gene Expression Gene Expression Transcription Factors->Gene Expression Regulate Cell Proliferation, Angiogenesis Cell Proliferation, Angiogenesis Gene Expression->Cell Proliferation, Angiogenesis Leads to

Caption: General Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of Inhibition.

G Compound Synthesis Compound Synthesis In Vitro Kinase Assays In Vitro Kinase Assays Compound Synthesis->In Vitro Kinase Assays IC50 Determination Cell-Based Assays Cell-Based Assays In Vitro Kinase Assays->Cell-Based Assays Cellular Potency Selectivity Profiling Selectivity Profiling Cell-Based Assays->Selectivity Profiling Off-target Effects ADME/Tox Studies ADME/Tox Studies Cell-Based Assays->ADME/Tox Studies In Vivo Efficacy Studies In Vivo Efficacy Studies Selectivity Profiling->In Vivo Efficacy Studies Animal Models Lead Optimization Lead Optimization In Vivo Efficacy Studies->Lead Optimization ADME/Tox Studies->Lead Optimization

Caption: Experimental Workflow for the Evaluation of Kinase Inhibitors.

Detailed Experimental Protocols

For a rigorous comparison of this compound and Sunitinib, the following experimental protocols are recommended:

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against a panel of purified kinases.

Materials:

  • Purified recombinant kinases (e.g., VEGFR-2, PDGFRβ, c-KIT, etc.)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound, Sunitinib) dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative activity of the compounds in cancer cell lines that are dependent on the target kinases.

Materials:

  • Cancer cell lines (e.g., HUVEC for angiogenesis, GIST-T1 for c-KIT)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for a short period to stabilize the luminescent signal.

  • Measure the luminescence, which is proportional to the number of viable cells.

  • Calculate the percentage of cell viability relative to a vehicle-treated control.

  • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting cell viability against compound concentration.

Western Blot Analysis for Target Phosphorylation

Objective: To confirm that the compounds inhibit the phosphorylation of the target kinase in a cellular context.

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-total-VEGFR-2)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Culture the cells and treat them with the test compounds for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the level of target phosphorylation relative to the total protein level.

Conclusion

While Sunitinib is a well-characterized multi-targeted kinase inhibitor with a defined clinical profile, the therapeutic potential of this compound remains to be elucidated. Based on the known structure-activity relationships of the indolin-2-one scaffold, it is plausible that this compound possesses kinase inhibitory activity. The specific selectivity profile and potency against various kinases will likely differ from Sunitinib due to the distinct substitution pattern on the indolin-2-one core. Rigorous experimental evaluation using the protocols outlined in this guide is essential to fully characterize the biological activity of this compound and to determine its potential as a selective kinase inhibitor for therapeutic applications.

References

Validation of 5,6-Dichloroindolin-2-one's Anticancer Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anticancer activity of 5,6-Dichloroindolin-2-one against established multi-kinase inhibitors, Sunitinib and Sorafenib. While extensive public data on the specific biological activity of this compound is limited, the indolin-2-one scaffold is a well-established pharmacophore in oncology. Derivatives of this scaffold have demonstrated significant efficacy by targeting key signaling pathways involved in tumor growth and angiogenesis. This document outlines the anticipated mechanisms of action, presents comparative data for approved drugs, and provides detailed experimental protocols for validation studies.

Introduction to this compound

This compound belongs to the oxindole class of compounds, a core structure in several approved anticancer drugs. The addition of dichloro substitutions at the 5 and 6 positions of the indolinone ring is expected to modulate its biological activity, potentially enhancing its potency as a kinase inhibitor. Halogen substitutions on the oxindole ring are common in potent kinase inhibitors, where they can form hydrophobic interactions within the ATP-binding pocket of kinases. The primary anticipated mechanism of action for this compound is the inhibition of receptor tyrosine kinases (RTKs) crucial for tumor progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). Inhibition of these kinases disrupts downstream signaling cascades, primarily the PI3K/Akt/mTOR and MAPK pathways, leading to reduced cell proliferation, angiogenesis, and induction of apoptosis.

Comparative Analysis with Marketed Drugs

Sunitinib and Sorafenib are established multi-kinase inhibitors that share the indolin-2-one scaffold or target similar pathways, making them relevant benchmarks for evaluating the potential of this compound.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of Sunitinib and Sorafenib across various cancer cell lines. These values serve as a benchmark for the desired potency of novel inhibitors like this compound.

Table 1: Comparative IC50 Values of Sunitinib in Various Cancer Cell Lines

Cell LineCancer TypeSunitinib IC50 (µM)
786-ORenal Cell Carcinoma4.6 - 5.2[1]
ACHNRenal Cell Carcinoma1.9[1]
Caki-1Renal Cell Carcinoma2.8[1]
MCF-7Breast Cancer4.77
HepG2Hepatocellular Carcinoma2.23

Table 2: Comparative IC50 Values of Sorafenib in Various Cancer Cell Lines

Cell LineCancer TypeSorafenib IC50 (µM)
HepG2Hepatocellular Carcinoma4.5 - 7.10[2]
Huh7Hepatocellular Carcinoma11.03[2]
PLC/PRF/5Hepatocellular Carcinoma6.3
MDA-MB-231Breast Cancer2.6
HCT116Colorectal Carcinoma17
LoVoColorectal Carcinoma31

Signaling Pathways and Mechanism of Action

The primary mechanism of action for this class of compounds involves the inhibition of key signaling pathways that regulate cell proliferation, survival, and angiogenesis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival.[3] Its aberrant activation is a common feature in many cancers.[3] Indolin-2-one derivatives are expected to inhibit receptor tyrosine kinases (RTKs) that activate PI3K, leading to a cascade of downstream effects that culminate in apoptosis.

PI3K_Akt_mTOR_Pathway RTK RTK (VEGFR, PDGFR) PI3K PI3K RTK->PI3K Indolinone This compound (Hypothesized) Indolinone->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

PI3K/Akt/mTOR signaling pathway inhibition.
MAPK/ERK Pathway

The MAPK/ERK pathway is another crucial signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis. Sorafenib, a key comparator, is known to inhibit the RAF/MEK/ERK signaling pathway.[4]

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK RTK (VEGFR, PDGFR) GrowthFactor->RTK Ras Ras RTK->Ras Indolinone This compound (Hypothesized) Indolinone->RTK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

MAPK/ERK signaling pathway inhibition.

Experimental Protocols for Validation

To validate the anticancer activity of this compound, a series of in vitro assays are recommended.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on cell proliferation and viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the number of apoptotic and necrotic cells following treatment with the compound.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the expression and phosphorylation of key proteins in a signaling pathway.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, ERK, mTOR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

Experimental_Workflow cluster_viability Cell Viability cluster_apoptosis Apoptosis cluster_western Signaling Pathway MTT1 Seed Cells MTT2 Treat with Compound MTT1->MTT2 MTT3 MTT Assay MTT2->MTT3 MTT4 Measure Absorbance MTT3->MTT4 APO1 Seed & Treat Cells APO2 Annexin V/PI Stain APO1->APO2 APO3 Flow Cytometry APO2->APO3 WB1 Treat Cells & Lyse WB2 SDS-PAGE & Transfer WB1->WB2 WB3 Antibody Incubation WB2->WB3 WB4 Detect Proteins WB3->WB4

References

Spectroscopic Validation of 5,6-dichloro-2-oxindole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive spectroscopic analysis for the structural validation of 5,6-dichloro-2-oxindole, a crucial heterocyclic scaffold in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for 5,6-dichloro-2-oxindole, this document presents a comparative analysis against its unsubstituted parent compound, 2-oxindole. The spectroscopic data for 5,6-dichloro-2-oxindole are predicted based on established substituent effects observed in related chlorinated oxindoles, offering a valuable reference for researchers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 5,6-dichloro-2-oxindole (predicted) and the experimentally determined data for 2-oxindole. This side-by-side comparison facilitates the identification of characteristic spectral features.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
5,6-dichloro-2-oxindole (Predicted) ~10.8br sNH
~7.4sH-7
~7.2sH-4
~3.6sCH₂
2-oxindole [1][2]10.37br sNH
7.18t, J=7.6 HzH-6
7.03d, J=7.4 HzH-4
6.95t, J=7.6 HzH-5
6.84d, J=7.8 HzH-7
3.46sCH₂

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

CompoundChemical Shift (δ) ppmAssignment
5,6-dichloro-2-oxindole (Predicted) ~175C=O
~143C-7a
~128C-3a
~127C-5
~126C-6
~125C-4
~110C-7
~36CH₂
2-oxindole [2][3]176.2C=O
142.8C-7a
127.9C-6
124.9C-3a
124.3C-4
121.2C-5
109.2C-7
35.8CH₂

Table 3: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
5,6-dichloro-2-oxindole (Predicted) 201/203/205 (due to Cl isotopes)[M-CO]⁺, [M-Cl]⁺, [M-CO-Cl]⁺
2-oxindole [2][4][5]133105 ([M-CO]⁺), 77

Table 4: FT-IR Spectroscopic Data (KBr Pellet)

CompoundWavenumber (cm⁻¹)Assignment
5,6-dichloro-2-oxindole (Predicted) ~3200-3000N-H stretch
~1710C=O stretch (amide)
~1610, ~1470C=C stretch (aromatic)
~880C-Cl stretch
2-oxindole [6][7]3210N-H stretch
1705C=O stretch (amide)
1618, 1475C=C stretch (aromatic)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are standardized for the analysis of oxindole derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer.

    • Parameters:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Relaxation Delay: 1.0 s

      • Spectral Width: 20 ppm

    • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz NMR Spectrometer.

    • Parameters:

      • Pulse Program: zgpg30 (proton-decoupled)

      • Number of Scans: 1024

      • Relaxation Delay: 2.0 s

      • Spectral Width: 240 ppm

    • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the DMSO-d₆ peak at δ 39.52 ppm.

2. Mass Spectrometry (MS)

  • Technique: Electron Ionization (EI).

  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Parameters:

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-500.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through the GC column after dissolving in a suitable volatile solvent like methanol or ethyl acetate.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

  • Instrument: FT-IR Spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural validation of a synthesized chemical compound like 5,6-dichloro-2-oxindole.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis and Structure Validation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Chemical Synthesis of 5,6-dichloro-2-oxindole Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS IR FT-IR Spectroscopy Purification->IR Data_Interpretation Data Interpretation & Comparison NMR->Data_Interpretation MS->Data_Interpretation IR->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis and Structure Validation.

References

A Comparative Guide to the Efficacy of 5,6-Dichloroindolin-2-one Derivatives: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of various 5,6-dichloroindolin-2-one derivatives across key therapeutic areas: anti-diabetic, anti-inflammatory, and anticancer activities. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers and drug development professionals.

Data Presentation: A Comparative Summary

The following tables summarize the quantitative data on the efficacy of different dichloroindolin-2-one derivatives from various experimental studies.

Table 1: In Vitro Anti-Diabetic Activity of Dichloroindolinone Derivatives

CompoundTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
2,3-dichloroindolinone (C1)α-glucosidase35.266Acarbose34.216
2,6-dichloroindolinone (C2)α-glucosidase38.379Acarbose34.216
2,3-dichloroindolinone (C1)α-amylase42.449AcarboseNot Reported
2,6-dichloroindolinone (C2)α-amylase46.708AcarboseNot Reported

Table 2: In Vivo Anti-Diabetic Activity of Dichloroindolinone Derivatives in Alloxan-Induced Diabetic Mice [1]

CompoundDose (mg/kg)Blood Glucose Reduction (%) after 21 days
2,3-dichloroindolinone (C1)25Significant
50Significant
75Significant
2,6-dichloroindolinone (C2)25Significant
50Significant
75Significant
Pioglitazone (Standard)10Significant

Note: The study mentions significant blood glucose lowering effects but does not provide specific percentage values.[1]

Table 3: In Vivo Anti-Inflammatory Activity of a Dichloroindolin-2-one Derivative

CompoundDosePaw Edema Inhibition (%) after 4 hoursAnimal Model
1-(2,6-dichlorophenyl)indolin-2-one100 µmol/kgComparable to DiclofenacCarrageenan-induced paw edema in rats

Table 4: In Vitro Anticancer Activity of Dichloroindolin-2-one Derivatives

CompoundCell LineActivity
1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives (4c, 4f, 4j)SW620 (colon cancer)Active at 2-15 µg/ml

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro α-Glucosidase and α-Amylase Inhibition Assay[2][3][4]
  • Enzyme and Substrate Preparation : α-glucosidase and α-amylase enzymes, along with their respective substrates (p-nitrophenyl-α-D-glucopyranoside for α-glucosidase and starch for α-amylase), are prepared in appropriate buffer solutions.

  • Compound Incubation : The test compounds (2,3-dichloroindolinone and 2,6-dichloroindolinone) are dissolved in a suitable solvent and pre-incubated with the enzymes at various concentrations.

  • Reaction Initiation and Measurement : The substrate is added to initiate the enzymatic reaction. The absorbance of the product is measured spectrophotometrically at a specific wavelength over time to determine the reaction rate.

  • IC50 Determination : The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration. Acarbose is used as a standard reference inhibitor.

In Vivo Alloxan-Induced Diabetes Model in Mice[1]
  • Animal Model : Swiss albino mice are used for the study.

  • Induction of Diabetes : Diabetes is induced by a single intraperitoneal injection of alloxan monohydrate (150 mg/kg). Animals with fasting blood glucose levels above 200 mg/dL after 72 hours are selected for the experiment.

  • Treatment : The diabetic mice are divided into groups and treated orally with different doses (25, 50, and 75 mg/kg) of the test compounds (2,3-dichloroindolinone and 2,6-dichloroindolinone) or the standard drug, pioglitazone (10 mg/kg), for 21 days.

  • Blood Glucose Monitoring : Blood glucose levels are monitored at regular intervals (0, 7, 14, and 21 days) using a glucometer.

  • Biochemical Analysis : At the end of the treatment period, blood samples are collected to analyze various biochemical parameters, including liver and renal function markers.

  • Histopathology : Pancreatic tissues are collected for histopathological examination to observe changes in the islets of Langerhans.

In Vivo Carrageenan-Induced Paw Edema Model in Rats[5]
  • Animal Model : Wistar rats are used for the experiment.

  • Induction of Inflammation : Acute inflammation is induced by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of the rats.

  • Treatment : The test compound, 1-(2,6-dichlorophenyl)indolin-2-one (100 µmol/kg), or the standard drug, diclofenac, is administered orally 30 minutes before the carrageenan injection.

  • Measurement of Paw Edema : The volume of the paw is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition : The percentage of inhibition of paw edema is calculated by comparing the paw volume of the treated groups with that of the control group.

In Vitro Anticancer Cell Viability Assay (MTT Assay)
  • Cell Culture : The human colon cancer cell line SW620 is cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding : Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment : The cells are treated with various concentrations of the 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization and Absorbance Measurement : The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells, and the concentration of the compound that causes 50% inhibition of cell growth (IC50) can be determined.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate key signaling pathways potentially modulated by indolin-2-one derivatives and a general workflow for their evaluation.

experimental_workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation vitro_screening Initial Screening (e.g., Enzyme Inhibition, Cytotoxicity) dose_response Dose-Response Studies (IC50 Determination) vitro_screening->dose_response mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) dose_response->mechanism animal_model Disease Model Induction (e.g., Diabetes, Inflammation) mechanism->animal_model Promising Candidates treatment Compound Administration animal_model->treatment efficacy Efficacy Assessment (e.g., Biomarker Analysis, Histopathology) treatment->efficacy synthesis Compound Synthesis (this compound Derivatives) synthesis->vitro_screening Test Compounds

Caption: General workflow for the evaluation of this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK NFkB_IkB NF-κB / IκB IKK->NFkB_IkB Phosphorylates IκB (leads to degradation) NFkB NF-κB NFkB_IkB->NFkB NF-κB translocates to nucleus Gene Gene Expression (Inflammation, Proliferation, Survival) NFkB->Gene Indolinone Indolin-2-one Derivatives Indolinone->RTK Inhibition Indolinone->IKK Inhibition

Caption: Potential signaling pathways modulated by Indolin-2-one derivatives.

References

Cross-Reactivity Profiling of Indolin-2-One Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of indolin-2-one based kinase inhibitors against a panel of kinases. Due to the limited publicly available kinase profiling data for 5,6-Dichloroindolin-2-one, this document uses the well-characterized, structurally related multi-targeted receptor tyrosine kinase inhibitor, Sunitinib, as a representative compound. The inhibitory profile of Sunitinib is compared with other notable kinase inhibitors to offer a broader perspective on kinase selectivity.

Quantitative Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected kinase inhibitors against a panel of representative kinases. Lower IC50 values indicate greater potency. This data is compiled from various biochemical assays and provides a basis for comparing the selectivity of these compounds.

Kinase TargetSunitinib (Indolin-2-one) IC50 (nM)SU6656 (Indolin-2-one) IC50 (nM)Tofacitinib (Pyrrolo[2,3-d]pyrimidine) IC50 (nM)Gefitinib (Quinazoline) Off-Target Binding
VEGFR2 (KDR) 80[1]---
PDGFRβ 2[1]---
c-Kit Potent Inhibition[1]---
FLT3 Potent Inhibition[1]---
Src >10-fold selective vs. Src[1]280[2][3]-Potential Off-Target[4]
Yes -20[2][3]--
Lyn -130[2][3]--
Fyn -170[2][3]--
JAK1 --112[5]-
JAK2 --20[5]-
JAK3 --1[5]-
EGFR >10-fold selective vs. EGFR[1]--On-Target
PIM-1 ---Binds with high energy[4]
MAPK10 ---Binds with high energy[4]

Experimental Protocols

A standard method for determining the in vitro kinase inhibitory activity of a compound is the radiometric kinase assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate.[6][7][8]

Radiometric Kinase Assay Protocol

This protocol provides a general framework for assessing the potency of an inhibitor against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate for the kinase

  • Test inhibitor (e.g., this compound) stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[9]

  • [γ-³²P]ATP or [γ-³³P]ATP[6][7]

  • Non-radiolabeled ATP

  • 96-well or 384-well plates

  • Phosphocellulose filter plates or SDS-PAGE equipment

  • Scintillation counter or phosphorimager[10]

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A common starting concentration is 100 µM with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a microplate, add the kinase, its specific substrate, and the diluted inhibitor.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase to accurately measure competitive inhibition.[11][12]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[9][11]

  • Reaction Termination: Stop the reaction. For filter-based assays, this can be done by adding a stop solution like phosphoric acid and spotting the reaction mixture onto phosphocellulose filter paper. For gel-based assays, add Laemmli sample buffer.[13]

  • Separation:

    • Filter Assay: Wash the filter plates to remove unreacted [γ-³²P]ATP, leaving the radiolabeled substrate bound to the filter.[14]

    • Gel Assay: Separate the reaction products by SDS-PAGE. The phosphorylated substrate will be resolved as a band in the gel.[8][13]

  • Detection and Quantification:

    • Filter Assay: Measure the radioactivity on the filters using a scintillation counter.

    • Gel Assay: Expose the gel to a phosphor screen and quantify the radiolabeled substrate band using a phosphorimager.[8]

Data Analysis:

  • Calculate the percentage of kinase activity for each inhibitor concentration relative to a DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[9]

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate a typical experimental workflow for kinase profiling and a simplified signaling pathway relevant to the kinases targeted by indolin-2-one based inhibitors.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis A Prepare Serial Dilutions of Inhibitor D Dispense Kinase, Substrate, and Inhibitor to Plate A->D B Prepare Kinase and Substrate Solutions B->D C Prepare ATP Mix ([γ-32P]ATP + Cold ATP) E Initiate Reaction with ATP Mix C->E D->E F Incubate at 30°C E->F G Terminate Reaction F->G H Separate Labeled Substrate (Filter or Gel) G->H I Quantify Radioactivity H->I J Calculate % Inhibition I->J K Generate Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: Experimental workflow for an in vitro radiometric kinase profiling assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / PDGFR (Receptor Tyrosine Kinase) Src Src RTK->Src PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Ligand Growth Factor (VEGF / PDGF) Ligand->RTK Src->PI3K Akt Akt PI3K->Akt Proliferation Gene Transcription (Proliferation, Angiogenesis) Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Sunitinib (Indolin-2-one) Inhibitor->RTK Inhibitor->Src

References

Validating the Mechanism of Action of 5,6-Dichloroindolin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,6-Dichloroindolin-2-one is a small molecule belonging to the indolin-2-one scaffold, a core structure found in a variety of biologically active compounds. While direct experimental validation of the specific mechanism of action for this compound is not extensively documented in publicly available literature, its structural similarity to well-characterized molecules allows for a comparative analysis of its potential biological targets and signaling pathways. This guide provides an objective comparison of the likely mechanisms of action of this compound by examining the established activities of its structural analogs, namely Diclofenac (a nonsteroidal anti-inflammatory drug) and other indolin-2-one derivatives that have been identified as kinase and cytokine inhibitors.

This guide will explore three potential mechanisms of action for this compound:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Based on its structural similarity to Diclofenac.

  • Inhibition of Aurora B Kinase: A target for several indolin-2-one derivatives in cancer research.

  • Modulation of Interleukin-1 (IL-1) Signaling: A pathway targeted by some bioactive indolin-2-one compounds.

For each potential mechanism, we will provide a detailed overview of the signaling pathway, comparative quantitative data from related compounds, detailed experimental protocols for key validation assays, and visualizations of the pathways and experimental workflows.

Potential Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes

The structural relationship between indolin-2-ones and the well-known NSAID Diclofenac suggests that this compound may exert its effects through the inhibition of cyclooxygenase (COX) enzymes. Diclofenac is a potent inhibitor of both COX-1 and COX-2, which are key enzymes in the synthesis of prostaglandins, lipid compounds that play a crucial role in inflammation, pain, and fever.[1][2][3][]

Signaling Pathway: The Cyclooxygenase (COX) Pathway

The COX pathway begins with the release of arachidonic acid from the cell membrane. COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various prostaglandins, including PGE2, a key mediator of inflammation.[2] Inhibition of COX enzymes reduces the production of these pro-inflammatory prostaglandins.[1][2]

COX_Pathway Cell Membrane\nPhospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane\nPhospholipids->Arachidonic Acid PLA2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 / COX-2 Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) Prostaglandin H2 (PGH2)->Prostaglandins (e.g., PGE2) Prostaglandin Synthases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (e.g., PGE2)->Inflammation, Pain, Fever This compound\n(Hypothesized) This compound (Hypothesized) COX-1 / COX-2 COX-1 / COX-2 This compound\n(Hypothesized)->COX-1 / COX-2 Inhibition Diclofenac\n(Alternative) Diclofenac (Alternative) Diclofenac\n(Alternative)->COX-1 / COX-2 Inhibition

Figure 1: Hypothesized inhibition of the COX pathway by this compound.
Comparative Performance Data

The following table summarizes the inhibitory activity of Diclofenac against COX-1 and COX-2. This data serves as a benchmark for the potential activity of this compound.

CompoundTargetIC50 (µM)Assay System
Diclofenac COX-10.076Human Whole Blood Assay
COX-20.026Human Whole Blood Assay
COX-10.611Human Articular Chondrocytes
COX-20.63Human Articular Chondrocytes

Table 1: Comparative IC50 values for Diclofenac against COX-1 and COX-2.[5] IC50 values can vary depending on the specific experimental conditions.

Experimental Protocol: COX Inhibition Assay

A common method to assess COX inhibition is the whole blood assay, which measures the production of prostaglandins in response to an inflammatory stimulus.

Objective: To determine the in vitro inhibitory effect of a test compound on COX-1 and COX-2 activity.

Materials:

  • Fresh human whole blood

  • Test compound (e.g., this compound, Diclofenac) dissolved in DMSO

  • Lipopolysaccharide (LPS) for COX-2 induction

  • Arachidonic acid

  • Prostaglandin E2 (PGE2) ELISA kit

  • Incubator, centrifuge, and microplate reader

Procedure:

  • COX-2 Induction: Incubate whole blood with LPS for 24 hours to induce COX-2 expression.

  • Compound Treatment: Add various concentrations of the test compound or vehicle (DMSO) to the blood samples and incubate for 1 hour.

  • COX Activity Stimulation: Add arachidonic acid to initiate the enzymatic reaction.

  • Reaction Termination and Sample Preparation: Stop the reaction after a defined time and centrifuge to separate the plasma.

  • PGE2 Quantification: Measure the concentration of PGE2 in the plasma using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

COX_Assay_Workflow cluster_prep Sample Preparation cluster_treatment Treatment & Reaction cluster_analysis Analysis Blood Human Whole Blood LPS LPS Incubation (24h) (for COX-2) Blood->LPS Compound Add Test Compound (1h Incubation) LPS->Compound AA Add Arachidonic Acid Compound->AA Centrifuge Centrifuge & Collect Plasma AA->Centrifuge ELISA PGE2 ELISA Centrifuge->ELISA IC50 Calculate IC50 ELISA->IC50

Figure 2: Experimental workflow for a whole blood COX inhibition assay.

Potential Mechanism: Inhibition of Aurora B Kinase

Several indolin-2-one derivatives have been identified as potent inhibitors of Aurora B kinase, a key regulator of cell division.[6][7][8] Overexpression of Aurora B is implicated in various cancers, making it an attractive therapeutic target. The shared indolin-2-one scaffold suggests that this compound could also exhibit activity against this kinase.

Signaling Pathway: Aurora B Kinase in Mitosis

Aurora B is a serine/threonine kinase that plays a crucial role in chromosome segregation and cytokinesis during mitosis.[8] It is a component of the chromosomal passenger complex (CPC). Inhibition of Aurora B leads to defects in chromosome alignment, failure of cytokinesis, and ultimately, cell death (apoptosis) in cancer cells.[9] A key downstream target of Aurora B is Histone H3, which is phosphorylated at Serine 10.

AuroraB_Pathway Aurora B Kinase Aurora B Kinase Histone H3 Histone H3 Aurora B Kinase->Histone H3 Chromosome Segregation Chromosome Segregation Aurora B Kinase->Chromosome Segregation Cytokinesis Cytokinesis Aurora B Kinase->Cytokinesis p-Histone H3 (Ser10) p-Histone H3 (Ser10) Histone H3->p-Histone H3 (Ser10) Phosphorylation Chromosome Condensation Chromosome Condensation p-Histone H3 (Ser10)->Chromosome Condensation Indolin-2-one\nDerivatives Indolin-2-one Derivatives Indolin-2-one\nDerivatives->Aurora B Kinase Inhibition This compound\n(Hypothesized) This compound (Hypothesized) This compound\n(Hypothesized)->Aurora B Kinase Inhibition

Figure 3: The role of Aurora B kinase in mitosis and its potential inhibition.
Comparative Performance Data

The following table presents the inhibitory activity of several indolin-2-one derivatives against Aurora B kinase.

CompoundTargetIC50 (nM)Cell Line
Compound 6e Aurora B16.2MDA-MB-468 (Breast Cancer)
Compound 8a Aurora B10.5MDA-MB-468 (Breast Cancer)
VX-680 Aurora A/B--
AZD1152-HQPA Aurora B--

Table 2: Comparative IC50 values of indolin-2-one derivatives against Aurora B kinase.[6][10] Note: VX-680 and AZD1152-HQPA are well-known Aurora kinase inhibitors included for comparison.

Experimental Protocol: Aurora B Kinase Inhibition Assay

A common method to assess Aurora B kinase inhibition is a biochemical assay that measures the phosphorylation of a substrate.

Objective: To determine the in vitro inhibitory effect of a test compound on Aurora B kinase activity.

Materials:

  • Recombinant human Aurora B kinase

  • Kinase substrate (e.g., a peptide containing the phosphorylation site of Histone H3)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer.

  • Reaction Setup: In a microplate, add the test compound, Aurora B kinase, and the kinase substrate.

  • Initiate Reaction: Add ATP to start the phosphorylation reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Signal Detection: Add the detection reagent to stop the reaction and measure the signal (e.g., luminescence for ADP-Glo™), which correlates with kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

AuroraB_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Detection cluster_analysis Analysis Compound Test Compound Kinase Aurora B Kinase Compound->Kinase Substrate Kinase Substrate Kinase->Substrate ATP ATP Substrate->ATP Incubate Incubate (e.g., 30°C) ATP->Incubate Detect Add Detection Reagent Incubate->Detect Read Read Signal (e.g., Luminescence) Detect->Read IC50 Calculate IC50 Read->IC50

Figure 4: Experimental workflow for a biochemical Aurora B kinase inhibition assay.

Potential Mechanism: Modulation of Interleukin-1 (IL-1) Signaling

Certain indolin-2-one derivatives have been investigated for their ability to modulate the activity of the pro-inflammatory cytokine Interleukin-1 (IL-1).[11] IL-1 plays a central role in a wide range of inflammatory diseases.[12] This suggests that this compound could potentially interfere with the IL-1 signaling pathway.

Signaling Pathway: Interleukin-1 (IL-1) Signaling

The IL-1 signaling pathway is initiated by the binding of IL-1α or IL-1β to the IL-1 receptor type 1 (IL-1R1).[12][13] This binding leads to the recruitment of the IL-1 receptor accessory protein (IL-1RAcP) and the formation of a receptor complex. This complex then triggers a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and the subsequent expression of pro-inflammatory genes.

IL1_Pathway IL-1α / IL-1β IL-1α / IL-1β IL-1R1 IL-1R1 IL-1α / IL-1β->IL-1R1 Receptor Complex Receptor Complex IL-1R1->Receptor Complex IL-1RAcP IL-1RAcP IL-1RAcP->Receptor Complex Downstream Signaling Downstream Signaling Receptor Complex->Downstream Signaling NF-κB Activation NF-κB Activation Downstream Signaling->NF-κB Activation Pro-inflammatory\nGene Expression Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory\nGene Expression Indolin-2-one\nDerivatives Indolin-2-one Derivatives Indolin-2-one\nDerivatives->IL-1R1 Inhibition This compound\n(Hypothesized) This compound (Hypothesized) This compound\n(Hypothesized)->IL-1R1 Inhibition IL1_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_incubation Incubation cluster_analysis Analysis Cells Culture HeLa Cells Compound Pre-treat with Test Compound Cells->Compound IL1 Stimulate with IL-1β Compound->IL1 Incubate Incubate (6-24h) IL1->Incubate qRT-PCR qRT-PCR for IL-6 mRNA Incubate->qRT-PCR ELISA ELISA for Secreted IL-6 Incubate->ELISA

References

Safety Operating Guide

Prudent Disposal of 5,6-Dichloroindolin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5,6-Dichloroindolin-2-one was not located. The following disposal procedures are based on general best practices for halogenated organic compounds and information from SDS of structurally similar chemicals. Researchers must consult their institution's Environmental Health and Safety (EHS) office and local regulations for specific disposal requirements.

The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a chlorinated heterocyclic organic compound, it should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional. Improper disposal can lead to environmental contamination and potential health hazards.

Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should follow a structured waste management plan, from accumulation in the laboratory to final disposal by a licensed facility.

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous.

  • This includes pure, unused product, reaction residues, and contaminated materials (e.g., filter paper, gloves, and empty containers).

  • Do not mix this waste with non-hazardous materials, as this will render the entire mixture hazardous.[2]

2. In-Lab Waste Collection and Storage:

  • Container: Use a designated, compatible, and leak-proof container for collecting this compound waste. The original container is often a suitable choice.[3] The container must have a secure, tightly fitting cap.[3][4]

  • Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[3] Include the approximate concentration and quantity.

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be secure and under the control of laboratory personnel.[3] Ensure the container is stored away from incompatible materials such as strong oxidizing agents.[5][6]

3. Disposal of Empty Containers:

  • Empty containers that once held this compound must be triple-rinsed with a suitable solvent.

  • The rinsate from this process must be collected and disposed of as hazardous waste.[7]

  • After triple-rinsing, the container may be disposed of according to your institution's guidelines for decontaminated labware.

4. Final Disposal:

  • The ultimate disposal of this compound waste should be handled by a licensed chemical waste disposal company.

  • The most common and recommended method for halogenated organic compounds is controlled incineration at a permitted hazardous waste facility.[1] This process is designed to destroy the chemical while scrubbing flue gases to prevent the release of harmful substances.

  • Contact your institution's EHS office to arrange for the pickup and disposal of your hazardous waste.

Quantitative Data Summary

As no specific SDS for this compound was found, quantitative data regarding toxicity or environmental fate is not available. The following table provides hazard information for a structurally similar compound, 1-(2,6-Dichlorophenyl)-2-indolinone, to give a general sense of the potential hazards.

Hazard ClassificationGHS Category (for 1-(2,6-Dichlorophenyl)-2-indolinone)
Acute Toxicity, OralCategory 4
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ ToxicityCategory 3 (Respiratory irritation)

Source: Safety Data Sheet for 1-(2,6-Dichlorophenyl)-2-indolinone.[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Start Start: Generation of This compound Waste Identify Identify as Hazardous Waste Start->Identify Segregate Segregate from Non-Hazardous Waste Identify->Segregate Collect Collect in a Labeled, Compatible Container Segregate->Collect Store Store in Satellite Accumulation Area Collect->Store RinseContainer Triple-Rinse Empty Container Collect->RinseContainer For Empty Containers ContactEHS Contact Institutional EHS for Waste Pickup Store->ContactEHS Incineration Disposal via Controlled Incineration by a Licensed Facility ContactEHS->Incineration End End: Safe and Compliant Disposal Incineration->End CollectRinsate Collect Rinsate as Hazardous Waste RinseContainer->CollectRinsate CollectRinsate->Store

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 5,6-Dichloroindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 5,6-Dichloroindolin-2-one, a solid, powdered chlorinated organic compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications
Eyes Safety Goggles or Face ShieldShould be worn to protect against splashes and dust. Safety glasses do not offer sufficient protection from significant chemical splashes.[1][2]
Hands Chemical-Resistant GlovesNitrile gloves are a suitable choice for protection against bases, oils, and many solvents.[2][3] Always inspect gloves for tears before use and dispose of them properly after handling the chemical.[4]
Body Lab Coat or Chemical-Resistant ApronA lab coat or apron should be worn to protect against accidental spills and contamination of personal clothing.[1][3]
Respiratory NIOSH-Approved Respirator or Fume HoodUse in a well-ventilated area.[1][5] If dusty conditions are likely, work should be conducted in a fume hood or a NIOSH/MSHA-approved respirator should be worn to prevent inhalation of the powder.[1]

Operational Plan: Step-by-Step Handling Protocol

Following a systematic procedure is crucial for the safe handling of this compound.

  • Preparation : Before handling, ensure that a designated workspace, typically a fume hood, is clean and uncluttered. All necessary equipment, including weighing materials and solvents, should be readily accessible.

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above. Ensure that gloves are properly fitted and have no visible defects.

  • Weighing and Transfer : To minimize dust generation, handle the solid chemical carefully. Use a spatula to transfer the powder. If possible, use a balance with a draft shield.

  • Dissolving : If the protocol requires dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling : After use, securely seal the container of this compound.[5]

  • Decontamination : Clean the workspace thoroughly. Dispose of any contaminated disposable materials, such as weighing paper or pipette tips, in the designated chemical waste container.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

  • Hygiene : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][4]

Disposal Plan

Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : Do not mix chemical waste with regular trash.[6] Halogenated organic waste should be collected separately from other chemical waste streams.

  • Waste Container : Collect all solid waste (e.g., contaminated gloves, weighing paper) and any unused this compound in a clearly labeled, sealed, and compatible waste container.[6]

  • Liquid Waste : Any solutions containing this compound should be collected in a separate, labeled container for halogenated organic liquid waste. Do not pour chemical waste down the drain.[4][6]

  • Licensed Disposal : Arrange for the disposal of all chemical waste through a licensed and approved chemical waste disposal company.[1][6] Follow all local, state, and federal regulations for hazardous waste disposal.[1]

Workflow for Handling this compound

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling & Disposal A Designate and Prepare Workspace (Fume Hood) B Gather All Necessary Materials A->B C Don Appropriate PPE B->C D Carefully Weigh and Transfer Solid C->D Proceed to Handling E Dissolve in Solvent (if required) D->E F Securely Seal Container After Use E->F G Clean and Decontaminate Workspace F->G Proceed to Cleanup H Segregate and Store Chemical Waste G->H I Properly Doff PPE H->I K Arrange for Licensed Waste Disposal H->K J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.